Mercaptosuccinic acid
Description
Overview of Mercaptosuccinic Acid's Significance in Chemical and Biological Research
This compound, also known as thiomalic acid, is a versatile organic compound with the chemical formula C4H6O4S. thermofisher.kr Its structure, which includes two carboxylic acid groups and a thiol (sulfhydryl) group, allows it to participate in a wide array of chemical reactions and biological interactions. nih.govennoreindiachemicals.com This trifunctional nature makes it a valuable intermediate and functional component in numerous applications. thermofisher.krennoreindiachemicals.comcymitquimica.com
In chemical research, MSA is utilized as an intermediate in the synthesis of various compounds, including corrosion inhibitors, soil fumigants, and active pharmaceutical ingredients. thermofisher.krennoreindiachemicals.comcymitquimica.comthermofisher.com Its ability to form strong complexes with metal ions is a key property, leading to its use as a complexing agent in electroplating and as a stabilizer in analytical chemistry. orientjchem.orgprocurementresource.com The thiol group imparts reducing properties, while the carboxylic acid groups facilitate its role as a capping agent in the synthesis of nanoparticles. chemrevlett.com
From a biological and biomedical perspective, MSA's significance is equally pronounced. It is extensively used in nanotechnology, particularly in the surface modification of quantum dots and gold nanoparticles for applications in bioimaging and drug delivery. nih.govtandfonline.com The biocompatibility and water solubility of MSA-coated nanoparticles are advantageous for these in vivo applications. researchgate.net Furthermore, MSA and its derivatives have been investigated for their potential as enzyme inhibitors, specifically targeting glutathione (B108866) peroxidase, which has implications for cancer therapy. nih.govbiointerfaceresearch.com Its ability to interact with biomolecules has also led to its use in the development of mucoadhesive and permeation-enhancing polymers for oral drug delivery systems. acs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 70-49-5 thermofisher.kr |
| Molecular Formula | C4H6O4S thermofisher.kr |
| Molecular Weight | 150.15 g/mol thermofisher.kr |
| Appearance | White to pale cream powder thermofisher.kr |
| Melting Point | 150-158 °C thermofisher.kr |
| Solubility | Soluble in water, alcohol, and acetone; slightly soluble in ether; insoluble in benzene (B151609). thermofisher.kr |
| SMILES | OC(=O)CC(S)C(O)=O thermofisher.kr |
| InChI Key | NJRXVEJTAYWCQJ-UHFFFAOYNA-N thermofisher.kr |
Historical Context of this compound Research and Foundational Discoveries
The foundational understanding of this compound is rooted in early investigations into dicarboxylic acids and thiol chemistry. A key synthetic route to MSA involves the reaction of maleic acid with a sulfur-containing reagent. One documented method describes the reaction of thioacetic acid with maleic acid to produce this compound acetate, which is then hydrolyzed to yield this compound. prepchem.com Another approach starts with maleic anhydride (B1165640) and thiourea (B124793), which react to form an intermediate, 2-amidinosulfanyl succinic anhydride, that is subsequently hydrolyzed under alkaline conditions to produce 2-mercaptosuccinic acid. google.com
A significant milestone in the application of MSA was the discovery of its utility in modifying the surfaces of nanoparticles. Early research demonstrated that MSA could be used as a capping agent for gold nanoparticles synthesized via the citrate (B86180) reduction method. ingentaconnect.com Later studies showed that MSA could act as both a reducing and capping agent in the one-step synthesis of gold nanoparticles in an aqueous medium. ingentaconnect.comresearchgate.net This simplified the production of stable, water-dispersible gold nanoparticles.
The development of S-acetylmercaptosuccinic anhydride, a derivative of MSA, marked another important advancement. This compound emerged from the need for reagents that could selectively introduce thiol groups into biomolecules under mild conditions. Early patent literature from the 1960s documented its use in synthesizing mercaptosuccinamic derivatives of aminosteroids, highlighting its potential in pharmaceutical chemistry.
Current Research Frontiers and Unresolved Questions Pertaining to this compound
Current research on this compound is vibrant and expanding into several cutting-edge areas. One of the most active frontiers is its application in nanotechnology. Scientists are exploring the use of MSA-functionalized nanoparticles for a variety of purposes:
Sensing and Detection: MSA-coated gold nanoparticles (AuNPs) are being developed as highly sensitive colorimetric sensors for detecting heavy metal ions, such as Fe(III), in water. mdpi.comfrontiersin.orgmdpi.comresearchgate.net The principle relies on the aggregation of the AuNPs in the presence of the target ion, leading to a visible color change. frontiersin.org
Drug Delivery: Researchers are engineering MSA-modified nanoparticles for light-triggered drug release. researchgate.net For instance, the surface of nanoporous gold nanoparticles has been modified with MSA to control the release of the chemotherapy drug doxorubicin (B1662922) upon light irradiation. researchgate.net MSA is also a component in the synthesis of chitosan-based carbon quantum dots for mitochondrial-targeted drug delivery. mdpi.comfrontiersin.org
Bioimaging: MSA-coated near-infrared (NIR) quantum dots are being investigated for passive tumor targeting and in vivo imaging. tandfonline.com The small size and stability of these functionalized quantum dots make them promising probes for cancer diagnosis. tandfonline.com
Nanozymes: Recent studies have explored the peroxidase-like activity of MSA-based carbon quantum dots. acs.orgresearchgate.net These nanozymes can be utilized in the tumor microenvironment to induce a specific form of programmed cell death called pyroptosis, offering a potential strategy for tumor-specific therapy. acs.orgresearchgate.net
Despite significant progress, several unresolved questions remain. A key challenge in cancer therapy is the development of tumor resistance to existing treatments. researchgate.net While alternative cell death pathways like autophagy are being explored, the precise role and mechanisms of MSA-functionalized nanoparticles in modulating these pathways require further investigation. researchgate.net Another area of active inquiry is the fate of these nanomaterials and their NO-donor counterparts within plant tissues, which is crucial for advancing their application in agriculture. csic.es Understanding the interaction between these nanomaterials and biological systems at a deeper level will be essential for designing smarter and more effective applications. csic.es
Table 2: Selected Research Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Nanotechnology | Colorimetric sensing of Fe(III) ions | MSA-functionalized gold nanoparticles aggregate in the presence of Fe(III), causing a color change for detection. mdpi.comfrontiersin.org |
| Drug Delivery | Light-triggered release from nanoporous gold nanoparticles | MSA modification controls the binding and release of drugs like doxorubicin upon light exposure. researchgate.net |
| Bioimaging | Passive tumor targeting with quantum dots | MSA-coated NIR quantum dots accumulate at tumor sites, enabling in vivo imaging. tandfonline.com |
| Biocatalysis | Peroxidase-like nanozymes for tumor therapy | MSA-based carbon quantum dots induce pyroptosis in cancer cells within the tumor microenvironment. acs.org |
| Materials Science | Corrosion inhibition | MSA is an intermediate in the synthesis of corrosion inhibitors for metals. procurementresource.comemerald.com |
| Polymer Chemistry | Mucoadhesive polymers for oral drug delivery | Modification of cellulose (B213188) with MSA enhances mucoadhesion and drug permeation. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861615 | |
| Record name | (+/-)-Mercaptosuccinic acid | |
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Molecular Weight |
150.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Thiomalic acid | |
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CAS No. |
70-49-5 | |
| Record name | (±)-Mercaptosuccinic acid | |
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| Record name | 2-Thiomalic acid | |
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| Record name | Mercaptosuccinic acid | |
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| Record name | Butanedioic acid, 2-mercapto- | |
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| Record name | (+/-)-Mercaptosuccinic acid | |
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| Record name | Mercaptosuccinic acid | |
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| Record name | THIOMALIC ACID | |
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Synthetic Methodologies and Chemical Derivatization of Mercaptosuccinic Acid
Advanced Synthetic Routes for Mercaptosuccinic Acid Production
The synthesis of this compound can be achieved through various chemical pathways, each offering distinct advantages in terms of yield, purity, and environmental impact.
Direct Synthesis Approaches
Several direct synthesis methods for this compound have been developed. One common industrial method involves the hydration of maleic anhydride (B1165640) to produce maleic acid, which is then reacted with hydrogen sulfide. guidechem.com Another approach utilizes the reaction of maleic anhydride with thiourea (B124793) to form an intermediate, 2-amidinosulfanyl succinic anhydride, which is subsequently hydrolyzed under alkaline conditions to yield this compound. google.com A variation of this method involves reacting maleic anhydride and thiourea in glacial acetic acid at room temperature. google.com
Laboratory-scale synthesis can be performed by reacting malic acid with thioacetic acid in ethyl acetate, followed by extraction and hydrolysis. guidechem.com Additionally, the hydrolysis of an O,O-dialkyl dithiophosphatosuccinic anhydride, prepared from maleic anhydride and an O,O-dialkyl dithiophosphoric acid, provides a route to high-purity this compound. google.com The reaction of thioacetic acid with maleic acid also yields this compound after hydrolysis of the intermediate acetate. prepchem.com
A one-step method for creating this compound anchored metal-organic frameworks (MOFs) has been noted for being cost-effective and environmentally friendly, making it suitable for large-scale production. sciencefairs.caresearchgate.net Furthermore, direct synthesis of silver nanoclusters protected by this compound has been achieved by using a weak reducing agent to control the reaction kinetics. mdpi.comresearchgate.net
| Starting Materials | Key Reagents/Conditions | Intermediate(s) | Final Product |
|---|---|---|---|
| Maleic anhydride | 1. Hydration 2. Hydrogen sulfide | Maleic acid | This compound |
| Maleic anhydride, Thiourea | Alkaline hydrolysis | 2-Amidinosulfanyl succinic anhydride | This compound |
| Malic acid, Thioacetic acid | Ethyl acetate, Reflux, Hydrolysis | Acetylthiomalic acid | This compound |
| Maleic anhydride, O,O-dialkyl dithiophosphoric acid | Hydrolysis | O,O-dialkyl dithiophosphatosuccinic anhydride | This compound |
Esterification Techniques for this compound Derivatives
The carboxylic acid groups of this compound are readily esterified to produce various derivatives. A common example is the preparation of this compound diethyl ester through the reaction of this compound with ethanol. omanchem.comottokemi.comrxchemicals.comchemicalbook.comthermofisher.krrx-sol.comthermofisher.kr These ester derivatives are important intermediates for further chemical synthesis. bch.ro For instance, the S-alkylation of mercapto-triazoles with diethyl chlorosuccinate leads to the formation of diethyl esters of (4H-4-amino-3-substituted-1,2,4-triazol-5-ylthio)succinic acids, which can then be hydrolyzed to the corresponding dicarboxylic acids. bch.ro
The esterification of this compound on the surface of silver nanoparticles with n-butanol has been demonstrated, facilitating the phase transfer of the nanoparticles from an aqueous to an organic phase with a high yield. oup.com Polycondensation reactions between this compound and diols like ethylene (B1197577) glycol, catalyzed by hydrochloric acid, can produce polyesters with high molecular weights. researchgate.net
Chemical Modification Strategies for Functionalization
The thiol and carboxylic acid functionalities of this compound allow for a wide range of chemical modifications. It can be used as a capping and stabilizing agent in the synthesis of nanoparticles, such as gold and cadmium telluride (CdTe) nanocrystals. chemicalbook.complos.orghimedialabs.com The thiol group readily coordinates with the surface of these nanoparticles, while the carboxylic acid groups provide hydrophilicity and sites for further conjugation.
This compound can also be transformed into other useful building blocks. For example, it can be converted to isocysteine using hexafluoroacetone (B58046) as a protecting and activating agent. omanchem.comrxchemicals.comrx-sol.com This transformation opens up pathways to N-protected and carboxylic group-activated derivatives suitable for peptide synthesis and drug design. omanchem.comrxchemicals.comrx-sol.comresearchgate.net Furthermore, this compound can be used in multicomponent reactions, such as the one-pot synthesis of 4-thiazolidinone (B1220212) derivatives by reacting it with amines and carbonyl compounds. researchgate.net
Spectroscopic and Chromatographic Characterization of this compound and its Derivatives
A variety of spectroscopic and chromatographic techniques are employed to characterize this compound and its derivatives, confirming their structure and purity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for elucidating the molecular structure. guidechem.combch.romdpi.comrsc.org Predicted 1H NMR spectra in D2O are available in public databases. Experimental 1H NMR spectra have been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). mdpi.comchemicalbook.com
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. researchgate.net The IR spectrum of this compound shows distinctive peaks for the C=O stretching of the carboxylic acid (around 1715 cm-1 and 1680 cm-1), C-O stretching (around 1300 cm-1), and C-S vibrations (around 671 cm-1). researchgate.netresearchgate.netchemicalbook.com The absence of the S-H stretching peak (around 2565 cm-1) in the spectra of its metal complexes indicates the formation of a bond between sulfur and the metal. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: While this compound itself does not have strong chromophores in the UV-visible range, its derivatives and complexes often exhibit characteristic absorption bands. researchgate.netrsc.org For example, the formation of a complex between this compound and Au(I) ions results in a redshift in the UV-visible absorption spectrum. rsc.org
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of elements on the surface of materials functionalized with this compound, such as carbon quantum dots. acs.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this compound and for analyzing its derivatives. sielc.comsigmaaldrich.com Reverse-phase HPLC methods using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) are commonly employed. sielc.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for the separation of hydrophilic derivatives like glycopeptides functionalized with this compound. bohrium.com
Liquid Chromatography with Fluorescence Detection: This sensitive technique is used for the determination of thiols, including this compound, after derivatization with a fluorescent tag.
| Technique | Information Obtained |
|---|---|
| 1H NMR | Proton environment and molecular structure |
| 13C NMR | Carbon skeleton of the molecule |
| FTIR | Presence of functional groups (C=O, C-O, C-S, S-H) |
| UV-Vis | Electronic transitions, complex formation |
| XPS | Surface elemental composition and chemical states |
| HPLC | Purity determination and separation of derivatives |
| LC with Fluorescence Detection | Sensitive quantification of thiol groups |
Green Chemistry Principles in this compound Synthesis
Increasingly, research is focusing on developing more environmentally friendly methods for the synthesis of this compound and its derivatives, in line with the principles of green chemistry.
One-pot synthesis strategies are being explored to reduce waste and improve efficiency. sciencefairs.caresearchgate.netrsc.org For example, the one-pot synthesis of this compound-anchored MOFs is considered more economical and eco-friendly than multi-step post-synthetic modification approaches. sciencefairs.caresearchgate.net Similarly, sustainable one-pot peptide synthesis methods have been developed that utilize this compound to capture and remove byproducts, allowing for purification through simple washing steps and reducing the need for chromatography. rsc.org
The use of less toxic and more sustainable reagents is another key aspect. Research into the colloidal synthesis of MoS2 nanoflakes has explored using this compound as a low-toxicity sulfur precursor, offering a greener alternative to commonly used carcinogenic reagents. nih.gov Aqueous synthesis routes for producing this compound-coated nanocrystals are also favored for their simplicity, reproducibility, and reduced toxicity compared to organic-phase synthesis. plos.org These methods often result in stable, water-soluble products suitable for biological applications. plos.org
Coordination Chemistry and Metal Ion Interactions of Mercaptosuccinic Acid
Chelation Mechanisms and Ligand Binding Properties of Mercaptosuccinic Acid
The chelation behavior of this compound is dictated by the interplay of its thiol and carboxyl groups, which can coordinate to a metal center in various ways depending on the metal ion's properties and the solution's pH.
The thiol group (-SH) of this compound plays a pivotal role in its coordination to metal ions. The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) theory, exhibits a strong affinity for soft or intermediate metal ions. wikipedia.org This explains the strong binding of this compound to metals like mercury (Hg), lead (Pb), and cadmium (Cd). wikipedia.org The term "mercaptan" itself originates from the Latin mercurium captans, meaning 'capturing mercury', highlighting the strength of the thiol-mercury bond. wikipedia.org In many complexes, the thiol group coordinates to the metal center through the deprotonated thiolate (S⁻) form. wikipedia.orgresearchgate.net This interaction is crucial in the formation of stable chelates and is a key factor in the use of thiol-containing compounds in heavy metal detoxification. wikipedia.org
The presence of one thiol and two carboxyl groups allows this compound to act as a multidentate ligand, binding to a metal ion through multiple donor atoms simultaneously. researchgate.netcardiff.ac.uk This multidentate nature leads to the formation of highly stable chelate rings. This compound can function as a tridentate ligand, coordinating through the sulfur atom of the thiol group and one oxygen atom from each of the two carboxylate groups. ymerdigital.com This ability to form multiple bonds with a single metal ion is fundamental to its strong chelating properties and its applications in various fields, including the formation of metal-organic frameworks (MOFs) and the stabilization of nanoparticles. researchgate.netmdpi.com
Carboxyl Group Contributions to Chelation
Formation and Stability of this compound Metal Complexes
This compound forms complexes with a variety of metal ions, with the stability and structure of these complexes being influenced by the nature of the metal and the experimental conditions.
This compound readily forms complexes with numerous transition metals. The stability of these complexes often follows the Irving-Williams series for divalent metal ions. ymerdigital.com
Co(II), Ni(II), and Zn(II): Studies have been conducted on the stability constants of this compound chelates with cobalt(II), nickel(II), and zinc(II). researchgate.net Potentiometric titrations have been used to determine the formation constants of these complexes. niscpr.res.in It has been noted that the zinc(II) chelate is often more stable than the nickel(II) chelate, a common observation when a sulfur-metal bond is present. researchgate.net Mixed-ligand complexes of Co(II) and Ni(II) with this compound and other ligands like 1,10-phenanthroline (B135089) have also been investigated. purkh.com
Cd(II) and Pb(II): Due to the soft nature of the thiol group's sulfur atom, this compound shows a high affinity for soft metal ions like cadmium(II) and lead(II). wikipedia.org This strong interaction is the basis for its use in the context of heavy metal chelation. researchgate.net
Fe(III): this compound-functionalized gold nanoparticles have been developed for the colorimetric sensing of Fe(III) ions. mdpi.comresearchgate.net The chelating properties of MSA with Fe(III) induce the aggregation of the nanoparticles, leading to a detectable color change. mdpi.comresearchgate.net The interaction is effective enough to allow for the detection of trace amounts of Fe(III) in aqueous solutions. mdpi.com
Table 1: Stability of Selected this compound-Metal Complexes
| Metal Ion | Stability Trend/Observation | Reference |
| Co(II) | Forms stable complexes, studied in mixed-ligand systems. | purkh.com |
| Zn(II) | Forms a more stable chelate than Ni(II), which is typical for sulfur-containing ligands. | researchgate.net |
| Cd(II) | High affinity due to the soft-soft interaction between the thiol group and the metal ion. | wikipedia.org |
| Pb(II) | Strong complexation, making it a subject of interest for chelation therapy. | researchgate.net |
| Fe(III) | Forms complexes that can be utilized for colorimetric sensing applications. | mdpi.comresearchgate.net |
This table is for illustrative purposes and the stability can vary based on experimental conditions.
This compound and its derivatives have been explored as chelating agents for radiometals like technetium (Tc) and rhenium (Re) in the development of radiopharmaceuticals. The ability of the thiol and carboxyl groups to form stable complexes with these metals is crucial for such applications.
Technetium (Tc): Technetium-99m (⁹⁹ᵐTc), a widely used radionuclide in diagnostic imaging, is often chelated to a ligand that targets a specific organ or tissue. mdpi.com While dithis compound (DMSA) is a well-known ligand for ⁹⁹ᵐTc, forming complexes like [⁹⁹ᵐTc(V)O(DMSA)₂]⁻ for tumor imaging, the principles of thiol and carboxylate coordination are fundamental. researchgate.net The technetium in these complexes is typically in a higher oxidation state, such as Tc(V), and is coordinated by the thiolate sulfur atoms. researchgate.net The development of ⁹⁹ᵐTc(CO)₃ complexes has also been a significant area of research, where ligands with donor atoms like sulfur and oxygen from this compound derivatives can form stable complexes with the fac-[⁹⁹ᵐTc(CO)₃]⁺ core. nih.govnih.gov
Rhenium (Re): Rhenium complexes are often synthesized as non-radioactive surrogates for technetium complexes due to their similar chemical properties. nih.gov This allows for the thorough characterization of the complex structure using standard analytical techniques. nih.gov Studies on rhenium-carbonyl complexes with thiol-containing ligands, including derivatives of this compound, help in understanding the coordination chemistry that is applicable to their technetium analogues. nih.gov
Influence of pH and Ionic Strength on Complex Stability
The stability of metal complexes with this compound (MSA) is profoundly influenced by the pH and ionic strength of the solution. The protonation state of MSA's functional groups—two carboxylic acid groups and one thiol group—is pH-dependent, which in turn dictates its coordination behavior. chemrevlett.comresearchgate.net The acid dissociation constants (pKa) of MSA's carboxylic groups are typically in the range of 3 to 5. researchgate.net
The conditional formation constants of MSA-metal complexes are strongly dependent on pH due to competitive reactions. cdnsciencepub.com At low pH, hydrogen ions compete with metal ions for the ligand's binding sites. cdnsciencepub.com Conversely, at high pH, the formation of metal hydroxide (B78521) species can compete with the formation of the MSA complex. cdnsciencepub.com Studies have shown that the formation of various metal-MSA complexes is often favored under specific pH conditions. For instance, the optimal pH for the complexation of Fe(III) with MSA-functionalized gold nanoparticles is between 4 and 5. mdpi.com At a pH above 6, the aggregation of these nanoparticles, which is indicative of complexation, ceases. mdpi.com Similarly, the formation of complexes between MSA and metals like Co(II), Hg(II), Pb(II), Zn(II), and Cd(II) has been observed at pH 4, where MSA behaves as a dianionic ligand with one deprotonated carboxylic group and a deprotonated thiol group. asianpubs.org In the formation of ternary complexes, MSA tends to bind with the metal ion at a lower pH before a secondary ligand is introduced at a higher pH. ymerdigital.com
Ionic strength is another critical parameter affecting complex stability, primarily by modulating electrostatic interactions. rasayanjournal.co.inwikipedia.org Generally, experiments to determine stability constants are conducted at a constant ionic strength, for example, using 0.1 M NaClO₄, 0.16 M NaCl, or 0.3 M KNO₃. chemrevlett.comcdnsciencepub.comresearchgate.nettsijournals.com The stability of complexes tends to increase in solvents with lower dielectric constants (e.g., in ethylene (B1197577) glycol-water mixtures compared to pure water), which underscores the significance of electrostatic forces in the binding mechanism. chemrevlett.comrasayanjournal.co.in For applications such as the immobilization of proteins onto an MSA self-assembled monolayer (SAM), low ionic strength is often preferred to enhance the electrostatic attraction between the charged surface and the biomolecule. researchgate.net
Table 1: Effect of pH and Ionic Strength on this compound-Metal Complexation
| Metal Ion | Optimal pH Range | Ionic Strength Conditions | Observations | Source(s) |
|---|---|---|---|---|
| Fe(III) | 4.0 - 5.0 | Not specified | Optimal for aggregation of MSA-AuNPs. Aggregation is null > pH 6. | mdpi.com |
| Various (Co, Hg, Pb, Zn, Cd) | ~4.0 | Not specified | MSA acts as a dianionic ligand. | asianpubs.org |
| CH₃Hg(II) | pH-dependent | 0.3 M or 0.4 M | Stability is strongly pH-dependent due to H⁺/OH⁻ competition. | cdnsciencepub.com |
| Ni(II) | pH 6.5 - 11.0 | 0.1 M NaClO₄ | Stepwise deprotonation and complex formation observed. | tsijournals.com |
| General Protein Immobilization | ~4.0 | Low ionic strength | Low ionic strength enhances electrostatic attraction to negatively charged MSA surface. | researchgate.net |
Redox Reactions Involving this compound and Metal Ions
This compound, containing a reactive thiol group, actively participates in redox reactions with various metal ions. A common reaction pathway involves the oxidation of the thiol group to form a disulfide, specifically dithiodimalic acid, while the metal ion is reduced to a lower oxidation state. rsc.orgnih.govniscpr.res.in
The interaction with copper(II) ions is a prominent example. Like many mercaptans, MSA readily reduces Cu(II) to Cu(I). researchgate.net This reaction proceeds rapidly through the formation of at least two distinct, intensely colored, short-lived intermediate complexes, which subsequently decompose in a redox step to yield the reduced copper species and the disulfide product. nih.gov
Similarly, the oxidation of MSA by iron(III) ions involves a transient intermediate. rsc.org A spectrophotometric stopped-flow study identified a transient species believed to be an iron(III) complex where MSA acts as a bidentate chelate. This intermediate has a characteristic absorption maximum at 610–620 nm. rsc.org The subsequent redox decay leads to the formation of Fe(II) and the disulfide.
The reaction with vanadium(V) also occurs via the formation of a colored intermediate complex, followed by a slower electron-transfer step that results in the disulfide. rsc.org Research has also demonstrated that MSA can reduce Au(III) to Au(0), a property utilized in the synthesis of gold nanoparticles where MSA serves as both the reducing and capping agent. mdpi.com Furthermore, MSA-protected silver nanoclusters have been shown to reduce mercuric ions (Hg(II)) to metallic mercury, while no similar reduction was observed for Cd(II) or Pb(II) under the studied conditions. nih.gov In catalyzed systems, Ru(III) has been used to facilitate the oxidation of MSA by methylene (B1212753) blue, yielding dithiodimalic acid. niscpr.res.in
Table 2: Summary of Redox Reactions of this compound with Metal Ions
| Metal Ion/Oxidant | MSA Role | Metal/Oxidant Product | MSA Product | Intermediates/Catalysts | Source(s) |
|---|---|---|---|---|---|
| Copper(II) | Reductant | Copper(I) | Dithiodimalic acid | Two distinct, short-lived complexes | researchgate.netnih.gov |
| Iron(III) | Reductant | Iron(II) | Dithiodimalic acid | Transient Fe(III)-MSA complex | rsc.org |
| Vanadium(V) | Reductant | Reduced Vanadium | Dithiodimalic acid | Colored intermediate complex | rsc.org |
| Gold(III) | Reductant | Gold(0) | Not specified | Used in AuNP synthesis | mdpi.com |
| Mercury(II) | Reductant | Mercury(0) | Not specified | Reaction with MSA-protected Ag clusters | nih.gov |
| Methylene Blue | Reductant | Dihydromethylene blue | Dithiodimalic acid | Ru(III) catalyst | niscpr.res.in |
Supramolecular Assembly and Self-Assembled Monolayers (SAMs) of this compound on Metal Surfaces
The thiol group in this compound enables its spontaneous chemisorption onto the surfaces of noble metals like gold and silver, leading to the formation of organized structures known as self-assembled monolayers (SAMs). researchgate.netresearchgate.net These SAMs present a hydrophilic surface due to the terminal carboxylic acid groups, making them suitable as adhesion layers for the immobilization of biomolecules. researchgate.netresearchgate.net The two carboxylic acid groups within the MSA molecule can also participate in strong intermolecular hydrogen bonding, which contributes to the stability of the assembled layer. researchgate.net
Beyond simple monolayer formation, MSA is involved in more complex supramolecular assembly processes. For example, weakly luminescent MSA-templated silver nanoclusters (AgNCs) undergo a remarkable aggregation-induced emission enhancement upon the addition of zinc ions (Zn²⁺). acs.orgscite.ai This phenomenon is attributed to the formation of a rigid supramolecular assembly, where the minimization of energy dissipation pathways leads to a significant increase in photoluminescence. acs.org This Zn²⁺-induced AgNC assembly is also highly sensitive to the pH of the medium, demonstrating responsiveness in the pH range of 5 to 8. acs.orgscite.ai Such assemblies represent a higher order of organization, where non-covalent interactions, guided by the specific coordination environment, dictate the structure and emergent properties of the system. researchgate.netnih.gov
Gold Surface Functionalization for Monolayer Formation
This compound is widely used for the functionalization of gold surfaces, ranging from planar electrodes to nanoparticles. researchgate.netresearchgate.net Its utility stems from the strong affinity of its thiol group for gold, which forms a stable gold-thiolate bond. researchgate.net In the context of gold nanoparticles (AuNPs), MSA often plays a dual role, acting simultaneously as a reducing agent (e.g., reducing Au(III) to Au(0)) and as a capping or stabilizing agent. mdpi.commdpi.com The two carboxyl groups provide electrostatic repulsion that contributes to the colloidal stability of the nanoparticles in aqueous solutions. researchgate.netethz.ch
The functionalization process can be achieved through various methods. A one-step synthesis involves the direct use of MSA in the reduction of a gold salt, resulting in MSA-capped AuNPs. mdpi.commdpi.com Alternatively, pre-synthesized gold nanoparticles, such as those stabilized by citrate (B86180), can be surface-modified by introducing MSA. acs.org This ligand exchange process results in a robust carboxylic acid-terminated surface that shows improved stability against environmental changes, such as variations in pH or exposure to etching agents like cyanide. acs.org On planar gold electrodes, such as gold screen-printed electrodes (AuSPEs), MSA forms a SAM that serves as a versatile platform for sensor development. researchgate.net The exposed carboxylic acid groups can be subsequently activated to covalently bind antibodies or other biomolecules for biosensing applications. researchgate.net
Mechanistic Studies of SAM Formation
Mechanistic studies, particularly using techniques like surface-enhanced Raman scattering (SERS) spectroscopy, have provided insights into the formation of MSA SAMs on gold. researchgate.net It has been found that MSA chemisorbs onto the gold surface through both the sulfur atom and one of the carboxylic groups—specifically, the one closer to the thiol group, which exists in a dissociated, carboxylate form. researchgate.net
The formation of the MSA monolayer on gold is a relatively rapid process, and the resulting structure is stable, showing little to no temporal evolution after the initial assembly. researchgate.net This is in contrast to its behavior on silver surfaces, where a longer incubation time is necessary to form a stable monolayer. researchgate.net The adsorption process alters the chemical environment of the MSA molecule, leading to a decrease in the acidity of the coordinating carboxylic group and a simultaneous increase in the acidity of the second, non-coordinating carboxylic group compared to their values in solution. researchgate.net
Biological Activities and Mechanistic Investigations of Mercaptosuccinic Acid
Enzyme Inhibition Studies by Mercaptosuccinic Acid
This compound, also known as thiomalic acid, has been the subject of numerous biochemical studies investigating its capacity to act as an enzyme inhibitor. Its structural characteristics, particularly the presence of a thiol group, enable it to interact with the active sites of various enzymes, leading to modulation of their catalytic functions. The following sections detail the specific inhibitory activities of this compound and its derivatives against several key enzymes.
This compound (MSA) is recognized as a potent and specific inhibitor of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govnih.gov GPx enzymes are crucial components of the cellular antioxidant defense system, catalyzing the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. mdpi.compsu.edu The inhibitory action of MSA is of significant interest as it provides a tool to study the role of GPx in cellular processes and redox signaling. nih.govresearchgate.net The mechanism of inhibition involves direct interaction with the enzyme's active site, interfering with its catalytic cycle. nih.gov
The inhibition of glutathione peroxidase by this compound follows a competitive inhibition model. nih.govsigmaaldrich.com In this mechanism, MSA competes directly with the enzyme's natural reducing substrate, glutathione (GSH), for binding to the active site. nih.govmdpi.combiointerfaceresearch.com By binding to the free enzyme, MSA prevents GSH from accessing the active site, thereby blocking the reduction of peroxides. nih.govsigmaaldrich.com The formation of the enzyme-inhibitor complex is reversible. nih.gov
Kinetic studies have quantified the inhibitory potency of MSA. For instance, against bovine erythrocyte GPx, MSA exhibits significant inhibitory activity, as detailed in the table below. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Conditions |
| This compound (MSA) | Bovine Erythrocyte GPx | 14.6 µM | 24.7 µM | pH 7.4, 25 °C |
Data sourced from a 2019 study on the inhibitory activities of thiols on glutathione peroxidase. nih.gov
The human genome encodes eight distinct glutathione peroxidase isozymes (GPx1-8). mdpi.com this compound has been shown to inhibit multiple isoforms, including the most abundant cytosolic isoform, GPx1, and the lipid hydroperoxide-specific isoform, GPx4. mdpi.comnih.govscbt.com
GPx1: MSA is considered the most potent and best-characterized inhibitor of GPx1. mdpi.comscbt.com Its ability to specifically inhibit this isoform is often utilized in experimental settings to investigate the physiological roles of GPx1. scbt.comnih.gov
GPx4: Research has also demonstrated that this compound inhibits recombinant GPx4. nih.gov GPx4 is unique in its ability to directly reduce complex lipid hydroperoxides within biological membranes and plays a critical role in preventing a form of iron-dependent cell death known as ferroptosis. biointerfaceresearch.com The inhibition of GPx4 by MSA underscores its broad activity against key members of the GPx family. nih.govbiointerfaceresearch.com
The catalytic activity of glutathione peroxidase relies on a selenocysteine (B57510) (Sec) residue at its active site. mdpi.comacs.orgmdpi.com The inhibitory mechanism of this compound involves direct chemical interaction with this crucial residue. nih.govnih.gov
During the catalytic cycle, the selenocysteine selenolate (E-SeH) is oxidized by a hydroperoxide to selenenic acid (E-SeOH). mdpi.com This intermediate is then reduced back to the active form by two molecules of glutathione (GSH). mdpi.com this compound interrupts this cycle by trapping the selenium atom at the active site. nih.gov It is proposed that MSA forms a covalent selenenylsulfide adduct with the active site selenocysteine (E-Se-S-R). nih.gov This covalent modification prevents the regeneration of the active enzyme, thereby halting its peroxidase activity. nih.govnih.gov This targeted redox modulation of the selenocysteine residue is the molecular basis for the potent inhibition of GPx by this compound.
A derivative of this compound, 2-Guanidinoethylthis compound (GEMSA), functions as a potent inhibitor of certain proteases, specifically zinc-containing carboxypeptidases. scbt.comproteopedia.org These enzymes cleave amino acid residues from the C-terminus of proteins and peptides. proteopedia.org
GEMSA exhibits a competitive inhibition profile, engaging with the enzyme's active site through non-covalent interactions to form stable enzyme-inhibitor complexes. scbt.com This action impacts substrate binding and turnover rates, thereby modulating proteolytic pathways. scbt.com Notably, GEMSA is a powerful inhibitor of a carboxypeptidase B-like processing enzyme known as enkephalin convertase, with a reported inhibition constant (Ki) of 8.8 nM. sigmaaldrich.com It also effectively inhibits Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a key enzyme in regulating fibrinolysis. nih.gov
This compound has been identified as a potent inhibitor of class I fumarate (B1241708) hydratase (FH), an enzyme that catalyzes the reversible hydration of fumarate to S-malate in the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org This inhibition is particularly significant in the context of the malaria parasite, Plasmodium falciparum, which relies on a class I FH that is structurally distinct from the class II enzyme found in humans. nih.govnih.govresearchgate.net
Acting as a malate (B86768) analog, DL-mercaptosuccinic acid functions as a competitive inhibitor of the P. falciparum enzyme (PfFH). biorxiv.org Biochemical characterization has revealed that it inhibits PfFH with high potency, demonstrating a Ki value in the nanomolar range. nih.govnih.govresearchgate.net This specific and potent inhibition highlights its potential as a lead compound for developing inhibitors that target the parasite's metabolic pathways. nih.govnih.gov
Specificity for GPx Isoforms (e.g., GPx1, GPx4)
Protease Inhibition (e.g., 2-Guanidinoethylthis compound as a derivative)
Antioxidant Properties and Cellular Redox Modulation
This compound (MSA), a thiol-containing dicarboxylic acid, exhibits a complex role in cellular redox homeostasis. wikipedia.org While thiols can possess direct antioxidant capabilities, the primary focus of research on MSA has been its interaction with and modulation of key enzymatic antioxidant systems. nih.govnih.gov Investigations reveal that its biological effects are often a balance between its pro-oxidant activity as an enzyme inhibitor and its potential antioxidant functions, with the ultimate outcome being highly dependent on the specific cellular context. nih.govingentaconnect.com
In a notable application, this compound-derived carbon quantum dots (MA-CQDs) have been shown to possess peroxidase-like activity. acs.org These nanozymes can catalytically convert endogenous hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals. acs.org This action, however, represents a pro-oxidant, rather than a scavenging, mechanism used for therapeutic effect. acs.org
This compound is well-characterized as an inhibitor of glutathione peroxidase (GPx), a critical family of antioxidant enzymes that protect cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. nih.govscbt.commdpi.com Specifically, MSA targets GPx-1, the most prevalent isoform. scbt.commdpi.com The mechanism of inhibition involves MSA competing with the enzyme's natural substrate, glutathione (GSH), to bind at the active site, which contains a crucial selenocysteine residue. mdpi.com
This inhibitory action has been firmly established across various studies:
MSA was identified as a potent inhibitor of bovine erythrocyte GPx, with an IC50 value of 24.7 µM. nih.govingentaconnect.com
It has been shown to inhibit human GPx activity in cancer cell lysates. nih.govingentaconnect.com
Its role as a GPx inhibitor is so established that it is frequently used as a scientific tool to investigate the involvement of the glutathione-dependent antioxidant system in cellular processes and the mechanism of other compounds. nih.gov For instance, the cytoprotective effects of certain therapeutic agents can be reversed by co-treatment with MSA, confirming that their mechanism is dependent on functional GPx enzymes.
Table 1: Mechanistic Actions of this compound on Cellular Redox Systems
| System/Enzyme Targeted | Observed Effect | Cellular Context/Model | Source |
|---|---|---|---|
| Bovine Erythrocyte Glutathione Peroxidase (GPx) | Enzyme inhibition with an IC50 of 24.7 µM. | Enzyme Assay | nih.govingentaconnect.com |
| Human Glutathione Peroxidase (GPx) | Inhibited GPx activity in cell lysates. | Human Cancer Cell Lysates (GUMBUS, HL-60) | nih.govingentaconnect.com |
| Glutathione-dependent antioxidant system | Used as a tool to confirm GPx-dependent mechanisms of other compounds. | Rat Hepatocytes, Mouse Hippocampal Cells | nih.gov |
| Peroxidase-like activity (as MA-CQDs) | Catalytically converted H₂O₂ to hydroxyl radicals (•OH). | Breast Cancer (4T1) and HeLa Cells | acs.org |
A direct consequence of inhibiting glutathione peroxidase is the potential for increased intracellular levels of reactive oxygen species. By blocking the primary pathway for H₂O₂ detoxification, MSA can lead to its accumulation. nih.govnih.gov In a study using the GUMBUS human cancer cell line, pre-incubation with MSA significantly enhanced the levels of ROS following exposure to hydrogen peroxide, confirming its intracellular activity as a GPx inhibitor. ingentaconnect.com Interestingly, this effect was not observed in HL-60 cells, which have a much higher activity of catalase, another H₂O₂-degrading enzyme, suggesting the net effect on ROS is cell-type dependent. ingentaconnect.com
Furthermore, the development of MSA-based nanozymes highlights a more direct way the compound can influence ROS. acs.org MSA-derived carbon quantum dots were shown to generate a massive amount of intracellular ROS in tumor cells when in an acidic environment (pH 6.4), mimicking a tumor microenvironment, but not at neutral pH (7.4). acs.org
Interactions with Cellular Antioxidant Systems
Cytotoxicity and Apoptosis Induction in Cellular Models
The modulation of cellular redox balance by this compound, particularly its ability to increase oxidative stress through GPx inhibition, is closely linked to its cytotoxic and pro-apoptotic effects in various cell models, especially in cancer research. nih.govresearcher.life
MSA has demonstrated direct cytotoxicity against human cancer cell lines. nih.govingentaconnect.com Studies have shown that its effect is dose-dependent, with specific IC50 values (the concentration required to inhibit the growth of 50% of cells) being determined for different cell lines. nih.govingentaconnect.com For example, in GUMBUS and HL-60 cancer cells, the IC50 values for MSA were found to be in the range of 42.7 to 149.4 µM. nih.govingentaconnect.com
The cytotoxic potential can be significantly influenced by the chemical form and environment. MSA-capped Cadmium Telluride (CdTe) quantum dots exhibited significant, dose-dependent cytotoxicity in human oral cancer cell lines. researchgate.net In another study, MSA-derived carbon quantum dots showed negligible cytotoxicity at neutral pH but became highly effective at killing tumor cells in a weakly acidic environment, demonstrating a pH-dependent selective cytotoxicity. acs.org The co-administration of MSA with an inhibitor of catalase in rat hepatocytes, which individually caused little harm, resulted in significant cell death, indicating that its cytotoxicity is linked to the accumulation of endogenous ROS. nih.gov
Table 2: Cytotoxicity and Apoptosis Induction by this compound in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Apoptosis Induction | Source |
|---|---|---|---|---|
| GUMBUS (Human cancer cell line) | This compound | 42.7 - 149.4 | No | nih.govingentaconnect.com |
| HL-60 (Human promyelocytic leukemia) | This compound | 42.7 - 149.4 | Yes | nih.govingentaconnect.com |
| Chronic Myeloid Leukemia (CML) Cells | This compound | Not specified | Yes (under glucose deprivation) | researcher.life |
| Oral Cancer Cell Lines | MSA-capped CdTe QDs | Low IC50 (value not specified) | Not specified | researchgate.net |
| 4T1 (Breast Cancer) / HeLa Cells | MSA-derived CQDs | Effective at pH 6.4, negligible at pH 7.4 | Yes (Pyroptosis) | acs.org |
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis, and this effect is linked to its role as a GPx inhibitor. nih.govnih.gov In one study, MSA was found to induce apoptosis in HL-60 leukemia cells but not in GUMBUS cells, highlighting cell-specific responses. nih.govingentaconnect.com
The mechanism often involves the accumulation of intracellular ROS, which can trigger mitochondrial-mediated (intrinsic) apoptosis pathways. For example, when used to treat primary rat hepatocytes, the combination of MSA and a catalase inhibitor led to cell death characterized by chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis. nih.gov In another context, MSA was shown to induce apoptosis in chronic myeloid leukemia cells specifically under conditions of glucose deprivation. researcher.life
Furthermore, MSA can act synergistically with other agents to promote apoptosis. nih.gov While low concentrations of arsenic trioxide alone were not sufficient to kill certain leukemic cells, co-treatment with MSA made the cells sensitive to the drug and induced apoptosis. nih.gov This suggests that by inhibiting GPx, MSA lowers the threshold for apoptosis induction by other pro-oxidant stimuli. nih.gov In a different form of programmed cell death, MSA-derived nanozymes were found to cause an intense caspase-1/gasdermin D-mediated pyroptosis, triggered by the ROS they produced. acs.org
Induction of Apoptosis Pathways
Microbial Metabolism and Degradation Pathways of this compound
Mercaptosuccinate dioxygenase (MSDO) is a key enzyme in the microbial degradation of this compound. nih.govplos.org This enzyme has been identified and characterized in the bacterium Variovorax paradoxus strain B4, which can utilize MSA as its sole source of carbon and sulfur. nih.govresearchgate.net MSDO is a thiol dioxygenase, belonging to the cupin superfamily, and is homologous to cysteine dioxygenase. nih.govnih.gov
The primary function of MSDO is to catalyze the conversion of mercaptosuccinate to sulfinosuccinate. nih.govresearchgate.net This reaction is the first and crucial step in the catabolic pathway. Following this enzymatic conversion, sulfinosuccinate is unstable and spontaneously decomposes into succinate (B1194679) and sulfite (B76179). nih.govresearchgate.net The succinate can then enter the central metabolic pathways of the microorganism to be used as a carbon source. researchgate.net The sulfite must be detoxified, a process that is likely carried out by a molybdopterin oxidoreductase. nih.govresearchgate.net
Studies have shown that MSDO exhibits high specificity for mercaptosuccinate. researchgate.net While other thiol dioxygenases like cysteine dioxygenase and 3-mercaptopropionate (B1240610) dioxygenase process other small molecule thiols, MSDO specifically acts on mercaptosuccinate. researchgate.netnih.gov This specificity highlights its dedicated role in the degradation of this particular compound.
The table below summarizes the key characteristics of Mercaptosuccinate Dioxygenase.
| Characteristic | Description |
| Enzyme Name | Mercaptosuccinate Dioxygenase (MSDO) |
| Enzyme Class | Thiol Dioxygenase, Cupin Superfamily |
| Source Organism | Variovorax paradoxus strain B4 nih.govresearchgate.net |
| Substrate | This compound (MSA) |
| Reaction | Catalyzes the conversion of mercaptosuccinate to sulfinosuccinate. nih.govresearchgate.net |
| Products | Sulfinosuccinate (which spontaneously decomposes to succinate and sulfite). nih.govresearchgate.net |
| Metabolic Role | Key enzyme in the catabolism of this compound. nih.gov |
Several microorganisms have been identified that can utilize this compound as a sole source of carbon, sulfur, and energy. cdnsciencepub.comnih.gov One such organism, a species of Alcaligenes (strain M1), was isolated from soil and demonstrated the ability to grow on a basal medium containing MSA. cdnsciencepub.com This growth was not significantly improved by the addition of B-vitamins or yeast extract. cdnsciencepub.com
In Alcaligenes M1, the metabolic pathway for MSA appears to be inducible. cdnsciencepub.com When grown on a medium without MSA, the cells' ability to oxidize succinate was inhibited by MSA. cdnsciencepub.com However, when grown on MSA, the cells were capable of oxidizing both succinate and MSA, indicating the induction of an MSA oxidase system. cdnsciencepub.com
The degradation of MSA in these microorganisms results in the liberation of the sulfur moiety as inorganic sulfate (B86663). cdnsciencepub.com In the case of Alcaligenes M1, all available sulfur from MSA was converted to sulfate, with no detectable free sulfide. cdnsciencepub.com This process involves the enzyme thiosulfate (B1220275) sulfurtransferase (rhodanese), the production of which was enhanced by approximately 40% when the cells were grown in an MSA medium. cdnsciencepub.com Additionally, thiosulfate oxidase activity was detected in cells grown on MSA, but not in those grown without it. cdnsciencepub.com
The bacterium Variovorax paradoxus strain B4 also utilizes MSA as a sole carbon, sulfur, and energy source under aerobic conditions. nih.gov During its growth with MSA, significant amounts of sulfate are released into the medium. nih.gov The degradation pathway in this organism, as detailed in the previous section, involves the action of mercaptosuccinate dioxygenase. nih.gov
Mercaptosuccinate Dioxygenase and its Role in Catabolism
Protein Interactions and Conformational Changes Induced by this compound
This compound-capped quantum dots (MSA-QDs) have been used to study the binding affinity of MSA to various proteins. In one study, the interactions of MSA-QDs with glucose oxidase (GOD), hemoglobin (Hb), and cytochrome c (Cyt C) were investigated. mdpi.com The binding affinity was found to be dependent on the protein and the pH of the environment. mdpi.com
For MSA-QDs immobilized on a gold plate, cytochrome c exhibited the highest binding affinity, followed by hemoglobin, and then glucose oxidase. mdpi.com However, in an aqueous solution, more hemoglobin was found to bind to the surface of the MSA-QDs. mdpi.com The study also noted that aqueous MSA-QDs caused aggregation of hemoglobin proteins, forming micro-clusters, a phenomenon not observed with glucose oxidase or cytochrome c. mdpi.com
The pH of the solution played a significant role in the binding affinity, with lower pH levels promoting stronger binding for all three proteins. mdpi.com This suggests that electrostatic interactions are a key mechanism driving the binding between the negatively charged MSA-QDs and the proteins. mdpi.com The weak binding of the predominantly negatively charged glucose oxidase, in contrast to the strong binding of the predominantly positively charged cytochrome c, further supports the importance of protein surface charge in these interactions. mdpi.com
The table below summarizes the binding affinities of different proteins to this compound-capped quantum dots.
| Protein | Binding Affinity (Immobilized MSA-QDs) | Binding Behavior (Aqueous MSA-QDs) | Key Factors |
| Cytochrome c | Highest mdpi.com | Not specified as highest | Predominantly positive charge, electrostatic interactions. mdpi.com |
| Hemoglobin | Intermediate mdpi.com | Higher binding than other proteins, causes aggregation. mdpi.com | Electrostatic interactions, porphyrin ring structure may contribute to stability. mdpi.com |
| Glucose Oxidase | Lowest mdpi.com | Weak binding. mdpi.com | Predominantly negative charge. mdpi.com |
The interaction of this compound with proteins can lead to conformational changes that affect their structure and function. When MSA is used to modify surfaces for protein binding, it can influence the immobilized protein. For instance, MSA-modified electrodes have been used for the electrostatic and covalent binding of cytochrome c. researchgate.net
Studies using resonance Raman spectroscopy have shown that the interaction of cytochrome c with negatively charged surfaces, such as those that can be created with MSA, can induce conformational changes in the protein. researchgate.net These changes can be similar to those observed when cytochrome c is adsorbed on a silver electrode. researchgate.net The binding of cytochrome c to negatively charged groups can stabilize different conformational states of the protein. researchgate.net
The interaction of MSA-capped quantum dots with proteins can also lead to structural alterations. For example, while hemoglobin was found to be the most stable of the three proteins tested (hemoglobin, BSA, and cytochrome c) after exposure to CdTe QDs, this stability is attributed to its porphyrin ring structure. mdpi.com In contrast, other proteins like bovine serum albumin (BSA) can undergo conformational changes at relatively low concentrations of QDs. mdpi.com
The binding of MSA to enzymes can also inhibit their function. MSA is a known inhibitor of glutathione peroxidase (GPx), an important antioxidant enzyme. ingentaconnect.comnih.gov The IC₅₀ value for the inhibition of bovine erythrocyte GPx by MSA is 24.7 µM, with a corresponding Kᵢ value of 14.6 µM. ingentaconnect.comnih.gov This inhibition can have significant biological consequences, as discussed in the context of modulating chemotherapeutic agents.
Binding Affinity to Specific Proteins (e.g., Glucose Oxidase, Hemoglobin, Cytochrome c)
Role in Plant Stress Responses and Growth Enhancement
This compound (MSA) has been identified as a significant compound in mediating plant responses to environmental stressors and promoting growth, primarily through its functions in heavy metal tolerance and as a precursor for nitric oxide.
Modulation of Heavy Metal Tolerance in Plants
Heavy metal toxicity is a major environmental stressor that impairs plant growth and development. frontiersin.orgresearchgate.net High concentrations of heavy metals in the soil can lead to oxidative stress, disrupt nutrient uptake and metabolism, and ultimately reduce crop yields. frontiersin.orgresearchgate.net this compound, particularly in its S-nitrosated form (S-nitroso-mercaptosuccinic acid or S-nitroso-MSA), plays a crucial role in enhancing plant tolerance to heavy metals such as copper (Cu). nih.govmdpi.com
Nitric oxide (NO) is a key signaling molecule that helps induce tolerance to metal-induced stress in plants. nih.govfrontiersin.org The application of NO donors can protect plants from oxidative damage by boosting the antioxidant response and limiting the accumulation and translocation of metals from the roots to the shoots. nih.gov
In a notable study on soybean plants (Glycine max cv. BRS 257) subjected to copper stress, the application of S-nitroso-MSA, derived from MSA, demonstrated a protective effect. researchgate.netnih.gov The research compared the effects of free S-nitroso-MSA and a nanoencapsulated version using chitosan (B1678972) nanoparticles. Both forms improved plant growth and helped maintain photosynthetic activity in plants stressed with high levels of copper. researchgate.netmdpi.com The nanoencapsulated form, however, was found to be more effective in increasing the bioavailability of NO in the roots. This led to a more significant induction of antioxidant activity, reduction of oxidative damage, and a better capacity to mitigate the nutritional imbalance in the roots caused by copper stress. researchgate.netnih.gov The application of non-nitrosated MSA encapsulated in nanoparticles (MSA_NP) was also tested but showed less effectiveness compared to the S-nitroso-MSA treatments, underscoring the importance of the NO-releasing capability. nih.gov
The protective mechanism involves nitric oxide stimulating the plant's antioxidant signaling response, which alleviates the toxic effects of reactive oxygen species (ROS) generated by heavy metal stress. frontiersin.orgfrontiersin.org Furthermore, NO can contribute to stress tolerance by activating the synthesis of phytochelatins, which are involved in chelating and detoxifying heavy metals. frontiersin.orgmdpi.com The ability of this compound itself to chelate metals, due to its carboxyl and thiol groups, may also contribute to this tolerance. mdpi.comresearchgate.net
Table 1: Effect of this compound Derivatives on Soybean Growth under Copper Stress
Data synthesized from studies on soybean plants subjected to moderate copper stress (164 mg kg⁻¹ Cu).
| Treatment | Net Photosynthetic Rate (A) | Stomatal Conductance (gₛ) | Root Dry Mass | Root Cu Content |
|---|---|---|---|---|
| Control (No added Cu) | High | High | Normal | Low |
| Water (Cu-stressed) | Reduced | Reduced | Reduced | High |
| S-nitroso-MSA (Free form) | Improved vs. Water | Improved vs. Water | Improved vs. Water | Slightly Reduced vs. Water |
| S-nitroso-MSA_NP (Nanoencapsulated) | Significantly Improved vs. Water | Significantly Improved vs. Water | Significantly Improved vs. Water | Reduced vs. Water |
Source: Data compiled from research findings. nih.govmdpi.comresearchgate.net
Role as a Nitric Oxide Precursor in Agricultural Applications
This compound serves as a precursor to the S-nitrosothiol, S-nitroso-mercaptosuccinic acid (S-nitroso-MSA). nih.govnih.gov S-nitrosothiols are considered ideal carriers of nitric oxide for biological applications. nih.gov The process involves the S-nitrosation of the thiol group in MSA to form S-nitroso-MSA, which can then decompose to release NO. nih.govmdpi.com This targeted delivery of NO is highly beneficial in agriculture for enhancing plant resilience against various abiotic stresses, including salinity, drought, and heavy metal toxicity. frontiersin.orgnih.govnih.gov
A significant challenge in using NO donors in agriculture is their instability, as they can be rapidly degraded by heat and light. frontiersin.orgull.es This leads to uncontrolled NO release and unpredictable physiological effects. frontiersin.org To overcome this, nanotechnology has been employed to create controlled-release systems. This compound has been successfully encapsulated within chitosan nanoparticles, which are then nitrosated to create S-nitroso-MSA-CS NPs. nih.gov
This nanoencapsulation strategy offers several advantages:
Protection: The chitosan nanoparticle matrix protects the S-nitroso-MSA from premature degradation by environmental factors. frontiersin.orgfrontiersin.orgfapesp.br
Sustained Release: It allows for a slower, more sustained release of NO, ensuring a prolonged signaling effect within the plant. nih.govull.es
The application of MSA-derived NO donors, especially through nanocarriers, represents an innovative strategy to protect crops from environmental stresses, thereby enhancing growth and productivity. researchgate.netresearchgate.netnih.gov
Table 2: Physiological Effects of Nanoencapsulated S-nitroso-MSA in Stressed Plants
| Plant Species | Abiotic Stressor | Parameter Measured | Effect of S-nitroso-MSA-CS NPs |
|---|---|---|---|
| Maize (Zea mays) | Salinity | Chlorophyll Content | Increased vs. stressed control nih.govmdpi.com |
| Maize (Zea mays) | Salinity | Photosystem II Activity | Ameliorated deleterious effects nih.gov |
| Maize (Zea mays) | Salinity | Plant Growth | Improved vs. stressed control nih.govmdpi.com |
| Soybean (Glycine max) | Copper | Antioxidant Enzyme Activity | Significantly induced researchgate.netnih.gov |
| Soybean (Glycine max) | Copper | Root S-nitrosothiol Content | Increased bioavailability of NO nih.gov |
| Neotropical Tree Seedlings | Full Sunlight (Acclimation) | Growth & Physiological Parameters | Improved acclimation frontiersin.orgfapesp.br |
Source: Data compiled from various research articles. frontiersin.orgresearchgate.netnih.govnih.govfapesp.brmdpi.com
Advanced Materials Science and Nanotechnology Applications of Mercaptosuccinic Acid
Fabrication and Functionalization of Quantum Dots (QDs) with Mercaptosuccinic Acid
This compound is instrumental in the aqueous synthesis of quantum dots (QDs), particularly cadmium telluride (CdTe) QDs. researchgate.netplos.orgresearchgate.netrsc.org Its bifunctional nature allows it to act as a surface ligand, influencing the growth, stability, and functionality of these semiconductor nanocrystals.
As a Capping and Stabilizing Agent for CdTe QDs
During the synthesis of CdTe QDs in an aqueous phase, this compound acts as a capping agent, controlling the growth of the nanocrystals and preventing their aggregation. researchgate.netmdpi.com The thiol group (-SH) of MSA binds to the surface of the CdTe nanocrystals, while the carboxylic acid groups (-COOH) provide hydrophilicity, ensuring their dispersibility in water. scienceopen.comscielo.br This capping action is crucial for producing stable and high-quality QDs. plos.orgsemanticscholar.org The use of MSA allows for the synthesis of CdTe QDs with tunable fluorescence, spanning the visible spectrum from green to red. plos.orgsemanticscholar.org
Research has shown that MSA is an effective stabilizer for CdTe QDs, even in weakly acidic solutions, which is attributed to the presence of its two carboxyl groups. plos.org This is a notable advantage over other thiol stabilizers like thioglycolic acid (TGA) and mercaptopropionic acid (MPA), which typically require more alkaline conditions. plos.org The stability imparted by MSA is essential for the long-term storage and application of these quantum dots. semanticscholar.org
| Property | Description | References |
| Capping Function | Controls nanocrystal growth and prevents aggregation during synthesis. | researchgate.netmdpi.com |
| Stabilizing Function | The thiol group binds to the QD surface, while carboxyl groups provide aqueous dispersibility. | scienceopen.comscielo.br |
| pH Stability | Enables the synthesis and stability of CdTe QDs in weakly acidic to neutral pH ranges. | plos.org |
| Tunable Fluorescence | Allows for the production of QDs with emissions from green to red. | plos.orgsemanticscholar.org |
Enhancing Photoluminescence Quantum Yield and Colloidal Stability
The use of this compound as a capping agent has been shown to significantly enhance the photoluminescence quantum yield (PLQY) of CdTe QDs. plos.orgresearchgate.netsemanticscholar.org By passivating the surface of the nanocrystals, MSA reduces the number of surface defects that can act as non-radiative recombination centers. researchgate.net This leads to brighter and more efficient fluorescence. Studies have reported achieving PLQYs of over 70% for MSA-capped CdTe QDs prepared in a borate-citrate buffer solution, with some instances reaching as high as 83%. plos.orgsemanticscholar.org
The colloidal stability of the QDs is also greatly improved by the MSA capping layer. scielo.br The negatively charged carboxyl groups on the surface of the QDs create electrostatic repulsion between the nanoparticles, preventing them from aggregating and settling out of solution. scielo.br This enhanced stability is crucial for many applications, particularly in biological systems where consistent and reliable performance is required.
A study comparing different stabilizer agents found that MSA enhanced the optical properties of CdTe QDs more effectively than other common agents like glutathione (B108866) (GSH) and thioglycolic acid (TGA). researchgate.netingentaconnect.com This was attributed to a reduction in the growth rate of the nanocrystals, leading to an improved surface quality. researchgate.net
| Parameter | Result with MSA | References |
| Photoluminescence Quantum Yield (PLQY) | Can exceed 70%, with reports of up to 83%. | plos.orgsemanticscholar.org |
| Colloidal Stability | High, due to electrostatic repulsion from surface carboxyl groups. | scielo.brscielo.br |
| Surface Quality | Improved due to a slower, more controlled nanocrystal growth rate. | researchgate.net |
Surface Engineering for Bioconjugation with Biomolecules
The carboxylic acid groups on the surface of MSA-capped QDs provide convenient handles for bioconjugation, the process of attaching biomolecules to the nanoparticles. scielo.brresearchgate.net This is a critical step for many biomedical applications, such as cellular imaging and targeted drug delivery. The carboxyl groups can be activated using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form stable amide bonds with the amine groups of proteins, antibodies, and other biomolecules. researchgate.netnih.gov
This surface engineering allows for the creation of targeted nanoprobes. For example, MSA-functionalized QDs have been successfully conjugated with antibodies for the specific targeting of cancer cells. nih.gov The process of bioconjugation can lead to the formation of a bioconjugate where the nanoparticle and the biomolecule interact, often through electrostatic forces, leading to changes in properties like photoluminescence, which can be harnessed for sensing applications. scielo.brscielo.br The ability to directly link biomolecules to the QD surface via the MSA linker is a significant advantage for creating functional bio-nanomaterials. scispace.com
Role in Gold Nanoparticle (AuNP) Synthesis and Surface Modification
This compound is also a key reagent in the synthesis and functionalization of gold nanoparticles (AuNPs), offering a versatile platform for creating tailored nanomaterials.
Reducing Agent in AuNP Synthesis
In a simple, one-step reaction in an aqueous medium, this compound can act as both a reducing agent and a capping agent for the synthesis of gold nanoparticles. nih.govingentaconnect.com It reduces gold (III) ions from a precursor like hydrogen tetrachloroaurate (B171879) (HAuCl₄) to form metallic gold (Au(0)) nanoparticles. nih.govmdpi.comresearchgate.net This method allows for the preparation of monolayer-protected AuNPs with diameters typically above 10 nm. nih.govingentaconnect.com The size of the resulting nanoparticles can be controlled by adjusting the molar ratio of the reactants. nih.govingentaconnect.com
Functionalizing Agent for AuNP Surface Properties
Beyond its role in synthesis, this compound is widely used as a functionalizing agent to modify the surface properties of pre-synthesized AuNPs, such as those produced by the citrate (B86180) reduction method. acs.orgresearchgate.net The thiol group of MSA has a strong affinity for the gold surface, leading to the formation of a stable Au-S bond and the displacement of the weaker-bound citrate ions. researchgate.net
This surface modification imparts several beneficial properties to the gold nanoparticles:
Enhanced Stability: The MSA layer provides improved stability against changes in pH and resistance to etching by agents like cyanide compared to citrate-stabilized nanoparticles. acs.org
Carboxylic Acid Functionality: The exposed carboxylic acid groups on the surface of the AuNPs provide sites for further functionalization, similar to the case with QDs. mdpi.comacs.org This allows for the attachment of various molecules, making the AuNPs suitable for applications in sensing and diagnostics. mdpi.com For instance, MSA-functionalized AuNPs have been developed for the colorimetric detection of metal ions like Fe(III). mdpi.commdpi.com
The functionalization with MSA provides a pathway to obtain carboxylic acid-functionalized gold nanoparticles with diameters larger than 10 nm, which are efficiently stabilized against aggregation. nih.govacs.org
| Role of MSA | Description | Key Findings | References |
| Reducing Agent | Reduces Au(III) to Au(0) in a one-step synthesis. | Enables control of nanoparticle size by adjusting reactant ratios. | nih.govingentaconnect.commdpi.comresearchgate.net |
| Functionalizing Agent | Modifies the surface of pre-synthesized AuNPs via Au-S bond formation. | Imparts enhanced stability and provides carboxylic acid groups for further conjugation. | ingentaconnect.comingentaconnect.comacs.orgresearchgate.net |
Integration with Other Nanomaterials
The versatility of this compound allows for its integration with a variety of nanomaterials, leading to the development of hybrid materials with enhanced properties and novel functionalities. Its ability to act as a stabilizing agent, a surface modifier, and a crosslinking agent has been pivotal in this regard.
This compound plays a crucial role in the development of silver nanoparticle (AgNP)-based antimicrobial coatings. By engineering the surface of AgNPs with a monolayer of MSA, it is possible to create highly effective antibacterial surfaces applicable to a wide range of materials. researchgate.net The MSA monolayer facilitates the immobilization of the nanoparticles onto a solid substrate and concurrently reduces the rate of their oxidation, thereby extending the functional lifetime of the antimicrobial coating. researchgate.net
Research has demonstrated the potent antimicrobial efficacy of MSA-stabilized AgNPs. These materials have shown excellent antibacterial activity against clinically significant pathogenic bacteria. researchgate.net For instance, studies have reported significant zones of inhibition and reduction in bacterial viability for pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In one study, a gel loaded with 50 μg/g of MSA-coated AgNPs caused a reduction in the viability of S. aureus and S. epidermidis cells by 95% and over 96%, respectively. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane upon direct contact and the release of silver ions that interfere with cellular respiratory chains. nih.govacs.org
Furthermore, this compound has been utilized as a novel chemical crosslinker in the fabrication of chitosan (B1678972) hydrogels. These hydrogels can be incorporated with silver nanoparticles, where the thiol groups of MSA form covalent bonds with the silver, ensuring their stability within the hydrogel matrix. nih.gov This approach enhances the mechanical properties of the hydrogel while imparting strong antibacterial capabilities. nih.gov
Table 1: Antimicrobial Activity of this compound-Coated Silver Nanoparticles
| Bacterial Strain | Finding | Reference |
|---|---|---|
| Staphylococcus aureus | Zone of Inhibition (ZOI) = 8 mm; 95% reduction in cell viability. | nih.gov |
| Staphylococcus epidermidis | Zone of Inhibition (ZOI) = 13 mm; >96% reduction in cell viability. | nih.gov |
This compound serves as an effective templating agent in the synthesis of silver nanoclusters (AgNCs) that exhibit a phenomenon known as assembly-induced emission (AIE). scite.ai This process allows for the tuning of the optical properties of otherwise weakly luminescent metal nanoclusters. scite.ai
In a notable study, weakly luminescent MSA-templated AgNCs were synthesized. scite.ai The introduction of zinc ions (Zn²⁺) to these nanoclusters induced their assembly, leading to a remarkable enhancement of their photoluminescence. scite.ai This AIE effect resulted in a significant red-shift of the emission maximum from approximately 465 nm to 670 nm, accompanied by an extraordinary increase in photoluminescence intensity by about 3000-fold. scite.ai The quantum yield (QY) of the AgNCs consequently increased from a mere 0.1% to 2%. scite.ai This dramatic change is attributed to the formation of a rigid assembly induced by the Zn²⁺ ions, which minimizes energy dissipation. scite.airesearchgate.net The MSA-templated AgNCs showed selectivity towards Zn²⁺ for this assembly process, which was also found to be highly sensitive to pH changes in the range of 5 to 8. scite.ai
Researchers have also successfully synthesized AgNCs with very similar particle sizes (Ag₇ and Ag₈) using this compound as the capping ligand, which displayed distinct photoluminescence emissions at around 440 nm (blue) and 650 nm (red), respectively. nih.gov This highlights the profound influence of even a single atom difference in the cluster's structure on its optical properties. nih.gov
Table 2: Optical Properties of MSA-Templated Silver Nanoclusters with Assembly-Induced Emission
| System | Emission Maximum | Quantum Yield (QY) | Enhancement Factor | Reference |
|---|---|---|---|---|
| MSA-AgNCs | ~465 nm | ~0.1% | - | scite.ai |
Micro- and nanomotors are microscopic machines capable of autonomous movement and are being explored for various applications, including environmental remediation. mdpi.comrsc.org These motors can be propelled by different mechanisms, such as chemical reactions or external stimuli like light, to navigate complex environments and perform tasks like the degradation of pollutants. mdpi.commdpi.com For instance, visible-light-driven micromotors based on materials like iron phthalocyanine (B1677752) have demonstrated photocatalytic activity in the degradation of pollutants like rhodamine B. mdpi.comuc.pt Similarly, Janus micromotors, which have two different faces, have been developed for the photodegradation of nitroaromatic explosives and dye pollutants. d-nb.infoimim.pl
While the functionalization of nanomaterials is a key aspect of developing these motors, and various organic molecules are used to modify their surfaces, the direct and specific application of this compound in the fabrication or propulsion of micro/nanomotors for environmental applications is not extensively documented in current research literature. sciopen.com The field is rapidly evolving, and future work may explore the use of MSA to functionalize motor surfaces for targeted pollutant capture or enhanced catalytic activity. mdpi.com
This compound is instrumental in the design of advanced nanocarriers for drug delivery. A significant application is in the development of nitric oxide (NO)-releasing nanoparticles. researchgate.netrsc.org Nitric oxide is a molecule with various therapeutic effects, but its instability presents a challenge for clinical use. researchgate.net To overcome this, S-nitroso-mercaptosuccinic acid (S-nitroso-MSA), a nitric oxide donor, has been incorporated into biocompatible and biodegradable nanoparticles. researchgate.netrsc.org
In one approach, S-nitroso-MSA is encapsulated within nanoparticles made of chitosan and alginate. researchgate.net These polysaccharide-based nanoparticles protect the NO donor from premature degradation and allow for a sustained release of nitric oxide over several hours under physiological conditions. nih.govresearchgate.net The characterization of these nanocarriers has shown high encapsulation efficiency, with one study reporting an efficiency of 98 ± 0.2%. researchgate.net The resulting nanoparticles typically have a hydrodynamic diameter in the range of a few hundred nanometers and a negative zeta potential, indicating good stability in aqueous suspension. researchgate.net The sustained release profile is a significant advantage; for example, the initial NO release rate from S-nitroso-MSA-loaded chitosan nanoparticles was found to be 5.6 times lower than that of the free S-nitroso-MSA, demonstrating controlled release. nih.gov
These NO-releasing nanocarriers have shown promise in various therapeutic areas, including potential applications in anticancer chemotherapy and in agriculture to mitigate the effects of salt stress on plants. researchgate.netnih.gov
Table 3: Characteristics of S-nitroso-MSA-Containing Alginate/Chitosan Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Hydrodynamic Diameter | 343 ± 38 nm | researchgate.net |
| Polydispersity Index (PDI) | 0.36 ± 0.1 | researchgate.net |
| Zeta Potential | -30.3 ± 0.4 mV | researchgate.net |
| Encapsulation Efficiency | 98 ± 0.2% | researchgate.net |
This compound is widely used to form self-assembled monolayers (SAMs) on the surfaces of metallic nanomaterials, particularly gold (Au) and silver (Ag). researchgate.netacs.org The thiol (-SH) group in MSA has a strong affinity for these noble metals, leading to the spontaneous formation of a dense, organized monolayer upon exposure. acs.org The two carboxylic acid groups provide hydrophilicity and offer sites for further chemical modification. researchgate.net
The structure of MSA SAMs on gold and silver electrodes has been studied using techniques like surface-enhanced Raman scattering (SERS) spectroscopy. These studies reveal that MSA chemisorbs onto the metal surface through both the sulfur atom and one of the carboxylic groups. researchgate.net This binding affects the acidity of the carboxylic groups compared to when MSA is in solution. researchgate.net
These MSA-based SAMs are crucial for a variety of applications. They can act as an adhesion layer to immobilize biomolecules like proteins for biosensor development. researchgate.net For instance, an immunosensor for the cancer antigen 15-3 (CA15-3) was developed by first forming an MSA SAM on a gold electrode, followed by the covalent attachment of the CA15-3 antibody to the surface carboxylic acid groups. researchgate.net In another application, multilayered films for electrochemical sensors were fabricated by first modifying a gold electrode with an MSA layer, followed by the layer-by-layer assembly of poly(l-arginine) and gold nanoparticles. acs.org The hydrophilic nature of the MSA SAM makes it particularly suitable for creating biocompatible interfaces for studying electrochemical reactivity of biomolecules. researchgate.net
Environmental Remediation Research Utilizing Mercaptosuccinic Acid
Heavy Metal Sequestration and Removal Mechanisms
Mercaptosuccinic acid (MSA) is a versatile chelating agent whose thiol and carboxyl functional groups make it highly effective at binding with heavy metal ions. This property is central to its application in environmental remediation, particularly for the sequestration and removal of toxic metals from water sources. The primary mechanism is chelation, where the functional groups on the MSA molecule form stable, coordinate bonds with metal ions, effectively isolating them from the surrounding environment.
Chelation-Assisted Removal of Specific Metal Ions (e.g., Zn(II), Cd(II), Pb(II), Hg(II))
The thiol group (-SH) in this compound has a strong affinity for soft heavy metals like mercury (Hg(II)) and lead (Pb(II)), while the carboxylic acid groups (-COOH) also participate in binding, creating stable ring-like structures known as chelates. This chelation process is the cornerstone of its ability to remove these toxic ions from aqueous solutions. researchgate.net
Research has demonstrated the effectiveness of MSA and its derivatives in sequestering various heavy metals. For instance, a study involving thiol-functionalized zirconium-based metal-organic frameworks (Zr-MOFs) using MSA as a ligand showed remarkable efficiency in capturing Pb(II), Hg(II), and Cd(II). nih.gov The primary removal mechanism was identified as the coordination of sulfur and oxygen atoms on the MSA molecule with the metal ions, supplemented by electrostatic attraction. nih.gov In these interactions, the soft acid nature of metals like Hg(II) and Pb(II) leads to a strong affinity for the soft base characteristics of the sulfur atom in the thiol group of MSA. researchgate.net Another analogue, meso-2,3-dithis compound (DMSA), is also well-recognized for its ability to chelate lead, mercury, and arsenic. nih.govnih.gov
Role in Adsorbent Material Development
The utility of this compound extends beyond its direct use as a chelator; it is a critical component in the development of advanced adsorbent materials designed for environmental cleanup. By functionalizing solid supports with MSA, researchers can create materials with high selectivity and capacity for heavy metal removal.
A significant area of this research involves Metal-Organic Frameworks (MOFs). MOFs are highly porous materials that can be engineered for specific applications. researchgate.net By incorporating this compound as a ligand during the synthesis of a zirconium-based MOF (Zr-MOF), a novel adsorbent was created with exceptional capabilities for removing mercury (Hg(II)) and lead (Pb(II)) from wastewater. researchgate.netbohrium.com This one-step synthesis method produced an adsorbent that could reduce mercury and lead concentrations to levels below national standards. researchgate.netbohrium.com The main adsorption mechanism was determined to be a combination of coordination and electrostatic interaction. researchgate.netbohrium.com
In another approach, a multi-ligand MOF was developed using both this compound and 2,3-dithis compound. nih.gov This material, named Zr-MSA-DMSA, exhibited high adsorption capacities for Pb(II), Hg(II), and Cd(II). nih.gov The presence of abundant functional groups and defective sites on the MOF structure significantly enhanced its performance in treating heavy metal-contaminated wastewater. nih.gov
The table below summarizes the performance of MSA-functionalized MOFs in heavy metal removal as reported in recent studies.
| Adsorbent Material | Target Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Removal Efficiency | Reference |
| MSA-anchored Zr-MOF | Hg(II) | 1080 | >90% in 10 min | researchgate.netbohrium.com |
| Pb(II) | 510 | >90% in 960 min | researchgate.netbohrium.com | |
| Zr-MSA-DMSA | Hg(II) | 862.7 | up to 97% | nih.gov |
| Pb(II) | 715.2 | up to 97% | nih.gov | |
| Cd(II) | 450.5 | up to 97% | nih.gov |
Pollutant Degradation and Detoxification Strategies
This compound is also integral to strategies aimed at degrading and detoxifying various environmental pollutants. Its reactive thiol group can participate in redox reactions, while its ability to be grafted onto other materials creates new platforms for remediation.
Application in Wastewater Treatment Systems
The application of MSA-based materials is particularly relevant in wastewater treatment. MOFs functionalized with MSA have been shown to be stable in aqueous solutions and can be used repeatedly for the removal of trace heavy metal ions, making them a promising technology for future wastewater treatment plants. researchgate.netbohrium.com Fixed-bed experiments using a dual-ligand MSA/DMSA-functionalized MOF demonstrated a depletion time of 10,500 minutes, showcasing its potential for practical application in continuous flow wastewater treatment systems. nih.gov Furthermore, these materials show high selectivity, successfully removing target heavy metals even from complex wastewater containing multiple ions. nih.govbohrium.com
Surface Grafting onto Bio-waste Materials for Remediation
An innovative and sustainable approach in environmental remediation involves the use of agricultural waste as a base material for adsorbents. researchgate.net By grafting functional molecules onto these bio-wastes, their natural properties can be enhanced.
One such study involves the surface grafting of rice straw, a common agricultural bio-waste, with methacrylic acid using a vanadium-mercaptosuccinic acid redox pair. emerald.comresearcher.life This process converts the rice straw into a value-added, cost-effective product for environmental remediation. emerald.comresearcher.life The resulting graft copolymer can be used to remove pollutants like mercuric ions and malachite green dye from contaminated water. emerald.comresearcher.life The grafting process amends the surface functional groups of the rice straw, optimizing it for the capture of specific contaminants. emerald.com
The table below details the optimized conditions for the grafting process as identified in the research.
| Parameter | Optimized Value |
| Vanadium Ion Concentration | 0.07 mol/L |
| This compound (MSA) Concentration | 0.03 mol/L |
| Nitric Acid Concentration | 0.05 mol/L |
| Methacrylic Acid (MAA) Concentration | 50% (based on substrate weight) |
| Liquor Ratio | 20 |
| Reaction Duration | 120 minutes |
| Polymerization Temperature | 45°C |
| Maximum Graft Yield Achieved | 42.5% |
Table based on findings from a study on grafting rice straw with methacrylic acid using a vanadium/MSA redox pair. emerald.com
Water Quality Assessment and Monitoring Techniques
Beyond remediation, this compound plays a role in the development of new technologies for assessing and monitoring water quality. Its specific affinity for certain metals makes it a useful component in sensor technology.
One notable application is in a low-tech, on-field lateral flow test system designed for the sensitive and specific detection of mercury ions (Hg²⁺) in natural water. mdpi.com In this system, this compound is conjugated with a protein carrier (bovine serum albumin) and pre-impregnated in the test zone of a strip, where it acts as a capping agent for mercury complexation. mdpi.com The test relies on the formation of a gold-mercury nanoalloy, and the MSA in the test zone captures the complex, resulting in a colored signal. mdpi.com This method is rapid, with a total analysis time of 11 minutes, and highly sensitive, with a detection limit of 0.13 ng/mL, which is significantly lower than WHO guidelines. mdpi.comdntb.gov.ua
In another sensor application, mercaptosuccinic-acid-functionalized gold nanoparticles (MSA-AuNPs) have been developed for the colorimetric detection of Fe(III) ions. mdpi.comresearchgate.net The chelating properties of MSA cause the gold nanoparticles to aggregate in the presence of Fe(III), leading to a distinct color change from red to gray-blue. mdpi.comresearchgate.net This allows for the rapid visual assessment of iron content in water samples in less than a minute, with an instrumental detection limit of 23 ng/mL. mdpi.comresearchgate.net
Sensing and Analytical Methodologies Employing Mercaptosuccinic Acid
Colorimetric Sensing Probes for Metal Ions
Colorimetric sensors offer a simple, rapid, and often cost-effective method for the detection of analytes, with results that can frequently be interpreted by the naked eye. mdpi.com Mercaptosuccinic acid has been instrumental in the design of colorimetric probes, particularly for the detection of metal ions in aqueous solutions. mdpi.com
Gold nanoparticles (AuNPs) are widely used in colorimetric sensing due to their unique surface plasmon resonance (SPR) properties, which result in a distinct color that changes upon aggregation or alteration of the interparticle distance. mdpi.com this compound plays a dual role in the synthesis of these sensors. It acts as both a reducing agent, converting Au(III) to Au(0), and as a capping agent that stabilizes the newly formed nanoparticles. mdpi.comsciforum.net The carboxylic acid groups of MSA provide stabilization, while the thiol group ensures strong anchoring to the gold surface. mdpi.combohrium.com This one-step functionalization process is a significant advantage, simplifying the preparation of the sensing probes. mdpi.com
The principle behind these sensors is the MSA-induced aggregation of AuNPs in the presence of a target metal ion. sciforum.net The carboxyl groups on the surface of the MSA-functionalized AuNPs can chelate with specific metal ions, causing the nanoparticles to cluster together. mdpi.combohrium.com This aggregation leads to a noticeable color change of the AuNP solution, typically from red to blue or gray-blue, which can be observed visually or measured spectrophotometrically by a shift in the absorbance spectrum. mdpi.combohrium.com
A significant application of MSA-functionalized AuNPs is the highly sensitive and selective detection of ferric ions (Fe(III)) in water. mdpi.combohrium.com Elevated levels of iron in drinking water are a health concern, necessitating simple and effective detection methods. bohrium.com The MSA-AuNP sensor operates on the principle that Fe(III) ions will selectively complex with the this compound on the nanoparticle surface, inducing aggregation. mdpi.com This aggregation results in a distinct color change from red to gray-blue, allowing for visual detection. bohrium.com
Spectrophotometrically, the aggregation is monitored by observing the change in the absorbance ratio at two wavelengths (e.g., A530/A650), which provides a quantitative measure of the Fe(III) concentration. bohrium.com This method has demonstrated high selectivity for Fe(III) over other common metal ions. mdpi.combohrium.com Research has shown that this sensing system can achieve a detection limit as low as 23 ng/mL, which is more than ten times lower than the maximum concentration of iron permitted in drinking water by the World Health Organization. mdpi.combohrium.com The assay is also rapid, with a detection time of less than one minute. bohrium.com
Development of this compound-Functionalized Gold Nanoparticle Sensors
Fluorescence-Based Sensing Applications
This compound is also employed as a stabilizing agent in the synthesis of fluorescent semiconductor nanocrystals, known as quantum dots (QDs). researchgate.netrsc.org These MSA-capped QDs, such as Cadmium Telluride (CdTe) or Cadmium Selenide (CdSe), exhibit strong and stable fluorescence. researchgate.netrsc.org This fluorescence can be selectively quenched or enhanced in the presence of specific metal ions, forming the basis of a sensitive detection method. researchgate.netrsc.org For instance, MSA-capped CdTe QDs have been developed as a selective fluorescent sensor for silver (Ag+) ions in aqueous solutions. rsc.org The fluorescence intensity of the QDs decreases linearly with the increasing concentration of Ag+. rsc.org Similarly, MSA-capped CdSe QDs have been utilized as fluorescent probes for the detection of Copper (Cu2+) ions. researchgate.net The interaction between the metal ion and the MSA on the QD surface is believed to be the primary mechanism for the change in fluorescence. researchgate.net
Biosensor Development using this compound-Modified Surfaces
In the field of biosensing, this compound is used to modify surfaces, such as gold electrodes, to create a stable and functional interface for the immobilization of bioreceptors like antibodies or nucleic acids. mdpi.comuminho.pt The thiol group of MSA forms a self-assembled monolayer on the gold surface, while the carboxyl groups are available for covalent coupling with the amine groups of biomolecules. nih.gov This surface modification is a crucial step in the fabrication of various biosensors, including those based on surface plasmon resonance (SPR) and electrochemical methods. uminho.pt The use of shorter-chain thiols like MSA, as opposed to longer-chain alternatives, can be advantageous in electrochemical biosensors as it helps to avoid blocking the electron transfer process. uminho.pt
Forensic Applications in Latent Fingermark Development
A novel application of this compound is in the field of forensic science, specifically for the development of latent fingermarks. nih.govresearchgate.net Traditional methods can sometimes be destructive or lack the desired sensitivity and contrast.
Water-soluble this compound-capped Cadmium Telluride (CdTe) quantum dots have been shown to be highly effective for the rapid and sensitive visualization of latent fingermarks on various non-porous and semi-porous surfaces, including the adhesive side of tapes. nih.govscichina.comnih.gov The mechanism involves the interaction between the carboxyl groups of the MSA on the surface of the QDs and the lipid and amino acid residues present in the latent fingermark. dovepress.com This interaction causes the fluorescent QDs to adhere specifically to the ridges of the fingerprint, allowing them to be visualized under ultraviolet light. nih.gov This technique offers several advantages, including high sensitivity, excellent ridge detail, low background interference, and incredibly fast development times, with clear images being obtained in as little as 1 to 3 seconds. researchgate.netdovepress.com
Comparative Studies with Other Reagents
This compound (MSA) has been widely utilized as a functionalizing agent in various sensing platforms due to its thiol group, which allows for strong binding to nanoparticle surfaces, and its carboxyl groups, which can act as recognition sites for analytes. Its performance is often evaluated in comparison to other reagents to highlight its advantages in terms of sensitivity, selectivity, and stability.
Colorimetric Sensing of Metal Ions
In the field of colorimetric sensing, MSA-functionalized gold nanoparticles (MSA-AuNPs) have demonstrated notable efficacy in the detection of ferric ions (Fe(III)). The sensing mechanism relies on the aggregation of AuNPs induced by the coordination of Fe(III) with the carboxyl groups of MSA on the nanoparticle surface. This aggregation leads to a distinct color change from red to gray-blue. mdpi.comresearchgate.net A comparative analysis with other modified nanoparticles for Fe(III) detection reveals that not all modifications achieve the necessary sensitivity. mdpi.com The MSA-AuNP system offers a rapid analysis time of less than one minute and a low detection limit, making it a competitive method. mdpi.combohrium.com
Table 1: Comparison of Various Gold Nanoparticle-Based Sensors for Fe(III) Detection
| Functionalizing Agent/Method | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|
| This compound | Fe(III) | 23 ng/mL | Not Specified | mdpi.commdpi.com |
| Lysine | Cu(II) | Not Specified | Not Specified | tandfonline.com |
| N-acetyl-L-cysteine | Hg(II) | Not Specified | Not Specified | tandfonline.com |
| Glutathione (B108866) | Al(III) | Not Specified | Not Specified | tandfonline.com |
| Citrate (B86180) | Pb(II) | Not Specified | Not Specified | tandfonline.com |
Fluorescence-Based Sensing
MSA is also a popular capping agent for quantum dots (QDs), where it imparts water solubility and provides binding sites for target analytes. The fluorescence of MSA-capped QDs can be quenched or enhanced upon interaction with specific metal ions, forming the basis of a sensing mechanism.
For instance, MSA-capped Cadmium Telluride (CdTe) QDs have been developed for the detection of mercury(II) ions (Hg(II)). dntb.gov.ua These sensors operate on the principle of fluorescence quenching upon binding of Hg(II) to the carboxyl groups of MSA. dntb.gov.ua Comparative studies have shown that the performance of these sensors can be highly competitive. For example, one study highlighted that an MSA-capped CdTe/ZnS core/shell QD sensor had a limit of detection for Hg(II) that was significantly lower than previously reported sensors. researchgate.net
Similarly, MSA-capped Cadmium Selenide (CdSe) QDs have been employed for the detection of copper(II) ions (Cu(II)). researchgate.net The choice of capping agent is crucial for the stability and performance of the QDs. For example, N-acetyl-cysteine (NAC) capped QDs were found to be stable over a wider pH range (4 to 9) compared to MSA-capped CdSe QDs. researchgate.net
Table 2: Comparison of Quantum Dot-Based Sensors for Metal Ion Detection
| Quantum Dot (Capping Agent) | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|
| CdTe (This compound ) | Hg(II) | 0.05 µM | 0.2–6 µM | dntb.gov.ua |
| CdTe/ZnS (Aspartic Acid) | Not Specified | 0.03 µM | 0.1 to 140.0 µM | researchgate.net |
| CdTe (This compound ) | Ag(I) | 54 nmol L⁻¹ | 0.4 to 8 µmol L⁻¹ | rsc.org |
| CdTe (N-acetyl-L-cysteine) | Hg(II) | Not Specified | Not Specified | tandfonline.com |
| ZnS (N-acetyl-L-cysteine) | Hg(II) | Not Specified | Not Specified | tandfonline.com |
Surface-Enhanced Raman Spectroscopy (SERS)
In SERS-based detection, MSA is used to functionalize plasmonic substrates, such as gold gratings, to create a recognition layer for target analytes. The strong affinity of the thiol group for gold ensures a stable modification. This approach has been successfully applied to the detection of Hg(II) ions with extremely high sensitivity. mdpi.comsemanticscholar.org The selection of a thiol-containing ligand is critical, and MSA is considered a prime candidate due to its commercial availability and its ability to form strong complexes with Hg(II). mdpi.comsemanticscholar.org Other thiol compounds used for this purpose include L-cysteine, cysteamine, dithis compound, and mercaptopropionic acid. mdpi.comsemanticscholar.org
Table 3: Comparison of Thiol-Based Ligands in SERS for Hg(II) Detection
| Ligand | Substrate | Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| This compound | Gold Grating | Hg(II) | 10⁻¹⁰ M | mdpi.comsemanticscholar.org |
| L-cysteine | Not Specified | Hg(II) | Not Specified | semanticscholar.org |
| Cysteamine | Not Specified | Hg(II) | Not Specified | semanticscholar.org |
| Dithis compound | Not Specified | Hg(II) | Not Specified | semanticscholar.org |
| Mercaptopropionic acid | Not Specified | Hg(II) | Not Specified | semanticscholar.org |
Biomedical and Therapeutic Research Endeavors with Mercaptosuccinic Acid
Anti-inflammatory Properties and Cyclooxygenase-2 Inhibition Research
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgstanford.edu Research has explored the role of mercaptosuccinic acid not as a direct inhibitor, but as a crucial starting material in the synthesis of novel compounds designed to target COX-2.
In one line of research, new thiazolidinone derivatives were synthesized through a cyclo-condensation reaction involving this compound. sciforum.net These synthesized compounds were subsequently evaluated for their anti-inflammatory activity in both in-vitro and in-vivo models and showed promising results when compared to the standard drug, diclofenac. sciforum.net
Another study detailed the synthesis of novel benzimidazole (B57391) derivatives intended to be selective COX-2 inhibitors. ekb.eg The chemical synthesis pathway for these potential anti-inflammatory agents began with the reaction of benzene (B151609) 1,2-diamine with 2-mercaptosuccinic acid, highlighting its foundational role in building the core structure of these more complex molecules. ekb.eg While this compound itself is not the final active inhibitor in these studies, its use as a key precursor demonstrates its importance in the development pipeline for new anti-inflammatory therapeutics targeting the COX-2 enzyme. sciforum.netekb.eg
Potential in Cancer Therapy Research
This compound (MSA) has been investigated for various applications in oncology, primarily stemming from its ability to inhibit the antioxidant enzyme glutathione (B108866) peroxidase (GPx). nih.gov This inhibition can disrupt the redox balance within cancer cells, making them more susceptible to cell death mechanisms.
Ferroptosis Induction Strategies
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. nih.govashpublications.org A central regulator of this process is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which protects cells from ferroptosis by reducing and neutralizing lipid hydroperoxides. nih.govashpublications.orgbiointerfaceresearch.com Consequently, the inhibition of GPX4 has emerged as a promising strategy to induce cell death in cancer cells. biointerfaceresearch.com
Research has identified this compound as a validated inhibitor of both GPX1 and GPX4, with studies showing it inhibits both isoenzymes with an IC50 value under 10 μM. nih.govresearchgate.net The mechanism of inhibition involves MSA competing with the enzyme's natural substrate, glutathione (GSH), to bind at the active site. biointerfaceresearch.com By inhibiting GPX4, MSA facilitates the accumulation of reactive oxygen species (ROS) from lipid peroxidation, which ultimately triggers ferroptosis. biointerfaceresearch.com This has led to computational and molecular docking studies exploring derivatives of this compound as potential GPX4 inhibitors for cancer therapy. biointerfaceresearch.combiointerfaceresearch.com
| Research Focus | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| GPX4 Inhibition | MSA is a validated pan-inhibitor of GPX1 and GPX4. | Inhibits both isoenzymes with an IC50 < 10 μM. | nih.govresearchgate.net |
| Ferroptosis Induction | MSA can induce ferroptosis. | Inhibition of GPX4 leads to accumulation of lipid peroxides, triggering cell death. | biointerfaceresearch.com |
| Enzyme Kinetics | MSA competes with glutathione (GSH). | Binds to the active site of the GPx enzyme. | biointerfaceresearch.com |
| Computational Studies | MSA derivatives show potential as GPX4 inhibitors. | Molecular docking simulations identified promising candidates for further development. | biointerfaceresearch.combiointerfaceresearch.com |
Combination Therapies with Chemotherapeutic Agents
The role of this compound in combination with traditional chemotherapeutic agents has yielded complex and sometimes contradictory results. On one hand, studies investigating its direct combination with certain drugs have shown an antagonistic effect. Research on human cancer cell lines GUMBUS and HL-60 found that both MSA and the related thiol tiopronin (B1683173) antagonized the cytotoxic effects of cisplatin, doxorubicin (B1662922), and methotrexate. researchgate.net This suggests that the antioxidant properties of these thiols may, in some contexts, interfere with the efficacy of chemotherapy drugs that rely on generating oxidative stress. researchgate.net
On the other hand, MSA has been widely used as a surface coating and stabilizing agent in the development of nanoparticle-based drug delivery systems. In this application, MSA does not act as a therapeutic agent itself but as a critical component of the nanocarrier designed to improve the delivery of other chemotherapeutic drugs. For instance, MSA-coated gold nanoparticles have been conjugated with trastuzumab for targeted therapy in SK-BR3 breast cancer cells. rsc.org Similarly, research has explored using polymers modified with 2-mercaptosuccinic acid to create stable nanocarriers for platinum-based drugs like cisplatin, aiming to improve their pharmacokinetic properties and reduce side effects. researcher.life
| Combination Strategy | Chemotherapeutic Agent(s) | Observed Outcome | Cell Lines/Model | Reference |
|---|---|---|---|---|
| Direct Combination (Antagonism) | Cisplatin, Doxorubicin, Methotrexate | MSA antagonized the cytotoxic effect of the chemo agents. | GUMBUS, HL-60 | researchgate.net |
| Nanocarrier Delivery | Trastuzumab (conjugated to AuNPs) | MSA used to functionalize gold nanoparticles (AuNPs) for targeted delivery. | SK-BR3 | rsc.org |
| Nanocarrier Delivery | Cisplatin | MSA used to modify polymers for creating stable drug-carrying micelles. | A549 Lung Cancer | researcher.life |
Role in Photodynamic Therapy Outcomes
Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. The efficacy of PDT can be limited by cellular antioxidant systems that neutralize these ROS. As an inhibitor of glutathione peroxidase (GPx), an important antioxidant enzyme, this compound has been investigated as a way to enhance PDT outcomes. nih.gov
Further research has utilized MSA in nanoparticle formulations for PDT. Porphyrin-loaded, MSA-capped silver nanoparticles have been synthesized for combined PDT and cell imaging applications, demonstrating the utility of MSA in creating multifunctional platforms for phototherapy. biointerfaceresearch.com
Applications in Biomedical Materials and Drug Delivery Systems
The chemical properties of this compound, particularly its thiol and carboxylic acid groups, make it a valuable molecule for engineering biomedical materials and drug delivery systems. researchgate.net The thiol group can form strong covalent bonds with metals like gold and silver, while the carboxyl groups can participate in crosslinking reactions. researchgate.netwiley.com
Chitosan (B1678972) Hydrogels for Wound Management and Tissue Repair
Chitosan is a natural biopolymer widely explored for wound dressing applications due to its biocompatibility, biodegradability, and inherent antimicrobial properties. nih.govupc.edu However, chitosan hydrogels can suffer from poor mechanical strength, limiting their clinical use. researchgate.netwiley.com
Research has demonstrated that this compound can be used as a novel and effective chemical crosslinker to significantly improve the mechanical characteristics of chitosan hydrogels. researchgate.netwiley.com The crosslinking reaction improves the compressive strength of the hydrogel, making it more suitable for wound management applications. researchgate.net
Furthermore, the incorporation of MSA introduces thiol functionalities into the hydrogel matrix. These thiol groups can serve as anchor points for further modification. For example, bactericidal silver nanoparticles have been incorporated into MSA-crosslinked chitosan hydrogels through strong silver-thiol covalent bonds, enhancing the material's antimicrobial capabilities. researchgate.netwiley.com In other work, MSA was encapsulated within chitosan nanoparticles and converted to S-nitroso-mercaptosuccinic acid to create a system for the controlled release of nitric oxide, a molecule involved in wound healing. wikipedia.org These studies highlight MSA's role in creating advanced, functional hydrogels with tailored properties for tissue repair and clinical applications. researchgate.netwiley.com
| Material | Role of this compound (MSA) | Improved Property/Function | Intended Application | Reference |
|---|---|---|---|---|
| MSA-Crosslinked Chitosan Hydrogel | Chemical Crosslinker | Improved mechanical compressive strength. | Wound dressing | researchgate.netwiley.com |
| MSA-Chitosan Hydrogel with Silver Nanoparticles | Crosslinker and Thiol-functionalization agent | Enhanced antibacterial capability via silver-thiol bonding. | Antibacterial wound dressing | researchgate.netwiley.com |
| S-nitroso-MSA-Chitosan Nanoparticles | Precursor for NO-donor | Controlled release of Nitric Oxide (NO). | Therapeutic delivery for wound healing | wikipedia.org |
Antimicrobial Activity of this compound-Modified Nanoparticles
The emergence of antibiotic-resistant bacteria has spurred research into novel antimicrobial agents, with nanoparticles representing a promising frontier. This compound (MSA) plays a crucial role as a capping or functionalizing agent in the synthesis of these nanoparticles, enhancing their stability and, in some cases, their antimicrobial efficacy.
Research has demonstrated the antibacterial potential of MSA-modified nanoparticles against a range of pathogens. In one study, copper-doped Zinc Sulfide (Cu:ZnS) nanoparticles were synthesized using MSA as a capping agent. These MSA-capped Cu:ZnS nanoparticles exhibited promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. arabjchem.org The solvothermal synthesis method, coupled with MSA functionalization, yielded nanoparticles with significant bactericidal properties, highlighting them as a potential new class of antibacterial agents. arabjchem.org
Another area of investigation involves the modification of silver nanoparticles (AgNPs). AgNPs are well-known for their potent antimicrobial effects. To enhance their capabilities, researchers have functionalized AgNPs with MSA. researchgate.netunifesp.br In one approach, AgNPs synthesized using catechin (B1668976) as a reducing and capping agent were further coated with MSA. researchgate.netunifesp.br This MSA layer provided free thiol groups that could be nitrosated to create S-nitroso-mercaptosuccinic acid, a nitric oxide (NO) donor. researchgate.netunifesp.br The resulting S-nitroso-MSA-catechin-AgNPs released NO, which, in conjunction with the silver, produced a synergistic antibacterial effect. researchgate.netunifesp.br These NO-releasing AgNPs showed enhanced activity against several resistant bacterial strains compared to the unmodified AgNPs. researchgate.netunifesp.br
Furthermore, MSA has been used as a crosslinker in the development of chitosan hydrogels. researchgate.net These hydrogels, grafted with cinnamaldehyde (B126680) and incorporating silver nanoparticles bound via silver-thiol covalent bonds with MSA, demonstrated significant antibacterial capabilities, suggesting their potential use in applications like wound dressings. researchgate.net Thiol-modified chitosan, prepared using this compound, has also been used to create composite sponges with immobilized AgNPs. These sponges showed excellent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, making them promising for hemostatic and anti-infective applications. nih.gov
Table 1: Antimicrobial Activity of MSA-Modified Nanoparticles
| Nanoparticle System | Capping/Modifying Agent | Target Microorganisms | Key Findings |
|---|---|---|---|
| Copper-doped Zinc Sulfide (Cu:ZnS) | This compound (MSA) | Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative) | MSA-capped Cu:ZnS nanoparticles showed promising antibacterial activity. arabjchem.org |
| Silver Nanoparticles (AgNPs) | Catechin and S-nitroso-mercaptosuccinic acid | Pseudomonas aeruginosa, Klebsiella pneumoniae (resistant strains) | Functionalization with MSA to create a nitric oxide (NO) donor enhanced antibacterial activity significantly. researchgate.netunifesp.br |
| Chitosan Hydrogel with AgNPs | This compound (crosslinker) | S. aureus | The hydrogel showed promise for antibacterial clinical applications. researchgate.net |
| Thiol-Modified Chitosan Sponge with AgNPs | This compound | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Sponges exhibited excellent antibacterial activity and high immobilization efficiency for AgNPs. nih.gov |
Detoxification Mechanisms and Metal Poisoning Research
This compound and its derivatives, particularly meso-2,3-dithis compound (DMSA), also known as succimer, are recognized as effective chelating agents for the treatment of heavy metal poisoning. annualreviews.orgrockridgepharmacy.comjeom.orgresearchgate.net The mechanism of action relies on the presence of sulfhydryl (-SH) groups in the molecule, which can form stable complexes with toxic heavy metals, facilitating their excretion from the body. rockridgepharmacy.com
Research has shown that DMSA is an effective oral chelator for lead poisoning and is a component of treatment protocols for mercury detoxification. annualreviews.orgrockridgepharmacy.com Studies have demonstrated that administration of DMSA leads to a significant increase in the urinary excretion of lead and mercury. annualreviews.org For instance, in workers exposed to mercury, DMSA treatment resulted in a threefold increase in urinary mercury excretion. annualreviews.org Similarly, in cases of lead poisoning, DMSA has been shown to be more effective than conventional treatments in reducing blood lead concentrations. annualreviews.org
While highly effective for many metals, the utility of DMSA and other mercaptosuccinates in cadmium poisoning is more limited. srce.hr In vivo studies in mice have shown that while agents like 2,3-dithis compound can increase urinary cadmium excretion shortly after exposure, they are ineffective once the cadmium is tightly bound within tissue cells, particularly in the liver and kidneys. srce.hr This suggests that the timing of chelation therapy is critical for its success in cadmium poisoning. srce.hr
The lipophilic analogue of DMSA, monoisoamyl 2,3-dithis compound (MiADMSA), has been developed to overcome some of the limitations of DMSA, such as its primarily extracellular distribution. researchgate.netacs.org As a lipophilic chelator, MiADMSA shows promise for treating chronic arsenic poisoning and has also been studied for its effectiveness against lead, mercury, and cadmium. researchgate.netacs.org
Table 2: this compound Derivatives in Metal Detoxification
| Chelating Agent | Target Metals | Mechanism of Action | Research Findings |
|---|---|---|---|
| meso-2,3-dithis compound (DMSA/Succimer) | Lead, Mercury, Arsenic | Forms stable, water-soluble complexes with metals via sulfhydryl groups, which are then excreted by the kidneys. rockridgepharmacy.com | Effectively increases urinary excretion of lead and mercury; considered a primary treatment for lead poisoning. annualreviews.org |
| This compound | Cadmium | In vitro removal of Cd++ from cultured cells. | In vivo studies showed limited effectiveness once cadmium is bound to tissues. srce.hr |
| Monoisoamyl 2,3-dithis compound (MiADMSA) | Arsenic, Lead, Mercury, Cadmium | Lipophilic nature allows for potentially better tissue penetration compared to DMSA. researchgate.netacs.org | Shows promise as a potential future chelating agent, particularly for chronic arsenic poisoning. researchgate.netacs.org |
Targeted Bioimaging Applications with this compound-Functionalized QDs
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them highly suitable for biomedical imaging. nih.govresearchgate.net However, for in vivo applications, their surfaces must be modified to ensure biocompatibility and water solubility. This compound is frequently used as a surface ligand for QDs, providing stability in biological fluids and a functional surface for further conjugation. nih.govplos.orgdovepress.com
MSA-functionalized QDs, particularly those that emit in the near-infrared (NIR) range, are engineered as optical probes for cancer targeting and imaging. nih.govdovepress.comresearchgate.net The MSA coating not only makes the QDs water-dispersible but also helps maintain their luminescent characteristics in a biological environment. nih.gov
Passive Tumor Targeting via Enhanced Permeability and Retention (EPR) Effect
A primary mechanism for the accumulation of nanoparticles, including MSA-functionalized QDs, in tumors is the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.netmdpi.comthno.org The blood vessels in tumors are often leaky and disorganized, allowing nanoparticles to pass from the bloodstream into the tumor tissue. mdpi.com Coupled with poor lymphatic drainage from the tumor, this leads to the passive accumulation and retention of the nanoparticles at the tumor site. nih.govmdpi.com
Studies using nude mice with pancreatic tumors have shown that intravenously injected MSA-functionalized CdTexSe1−x/CdS core-shell QDs accumulate in the tumor matrix via the EPR effect. nih.govresearchgate.net This accumulation could be visualized using whole-body fluorescent imaging and was observed to last for over 2.5 hours. nih.govresearchgate.net The hydrodynamic size of these functionalized QDs, typically in the range of 5 to 60 nm, is suitable for exploiting the EPR effect for selective tumor targeting. nih.gov This passive targeting strategy allows for the imaging of tumors without the need for specific targeting ligands, providing a platform for cancer diagnosis. nih.govresearchgate.net
Cell Labeling and In Vitro/In Vivo Imaging
MSA-coated QDs are extensively used for labeling cells for both in vitro and in vivo imaging studies. plos.orgnih.govresearchgate.net The carboxyl groups on the MSA ligand can be used to conjugate biomolecules, such as antibodies or proteins, for targeted cell delivery. dovepress.comnih.gov
In one study, highly luminescent MSA-coated Cadmium Telluride (CdTe) QDs were conjugated with human transferrin, an iron-transporting protein. plos.orgnih.gov These QD-transferrin conjugates were then used to label HEK 293 cells. The conjugates were taken up by the cells through transferrin receptor-mediated endocytosis, leading to strong fluorescence within the cytoplasm. plos.orgnih.gov In contrast, cells incubated with unconjugated MSA-CdTe QDs showed very weak fluorescence, demonstrating the specificity of the targeted delivery. plos.orgnih.gov These labeled cells could be clearly visualized using confocal microscopy, even during cell division. nih.gov
Further research has focused on improving the biocompatibility of these QDs. For example, CdTe/CdS/ZnS core/double shell QDs capped with MSA were synthesized and showed improved cell viability compared to their core/shell counterparts. researchgate.net These more robust QDs were also successfully conjugated with transferrin for the biolabeling and fluorescent imaging of HeLa cells, indicating their promise as fluorescent probes for cancer cell imaging. researchgate.net
Table 3: Bioimaging Applications of MSA-Functionalized Quantum Dots
| QD System | Application | Target/Model | Key Findings |
|---|---|---|---|
| MSA-functionalized CdTexSe1−x/CdS core-shell QDs | In vivo tumor imaging | Nude mice with pancreatic tumors | QDs accumulate in the tumor via the EPR effect, allowing for NIR optical imaging. nih.govresearchgate.net |
| MSA-coated CdTe QDs conjugated with transferrin | In vitro cell labeling | HEK 293 cells | Targeted delivery via transferrin receptor-mediated endocytosis; QDs accumulate in the cytoplasm. plos.orgnih.gov |
| MSA-capped CdTe/CdS/ZnS core/double shell QDs | In vitro cell labeling | HeLa cells, MCF-7 cells | Core/double shell structure improved cell viability; successfully used for fluorescent imaging of cancer cells. researchgate.net |
Nephrotoxicity Studies and Bioactivation Mechanisms
While this compound itself is utilized in therapeutic applications, the study of related mercapturic acids (N-acetyl-L-cysteine S-conjugates) provides insight into potential mechanisms of toxicity, particularly nephrotoxicity (kidney toxicity). Research into the biotransformation of mercapturic acids derived from certain industrial chemicals has shed light on how these compounds can be bioactivated to become toxic to the kidneys. nih.gov
Studies on the mercapturic acids of structurally related 2,2-difluoroethylenes in rats have shown that these compounds can cause nephrotoxicity. nih.gov The degree of toxicity was found to be dependent on the halogen substitution on the ethylene (B1197577) molecule. The mercapturic acid of tetrafluoroethylene (B6358150) (TFE-NAC) was the most potent nephrotoxin in these studies. nih.gov
The mechanism of toxicity involves the bioactivation of the parent compound. For TFE-NAC, it is metabolized to its corresponding cysteine conjugate, which is then a substrate for the renal enzyme β-lyase. nih.gov This enzymatic action is believed to lead to the formation of a reactive difluorothionoacyl fluoride. This reactive intermediate is likely responsible for the observed kidney damage. nih.gov In contrast, the mercapturic acids of 1,1-dichloro-2,2-difluoroethylene (B1203012) and 1,1-dibromo-2,2-difluoroethylene, while also nephrotoxic, appear to be bioactivated through different, possibly less efficient, pathways. nih.gov
In a different context, this compound has been used as an inhibitor in studies of nephrotoxicity to probe the mechanisms of other toxic compounds. For example, in studies of 4-amino-2-chlorophenol-induced cytotoxicity in isolated rat renal cortical cells, this compound was used as a peroxidase inhibitor. nih.gov The fact that it provided significant protection from cytotoxicity suggests that peroxidase-mediated metabolism is an important bioactivation pathway for this particular nephrotoxicant. nih.gov This demonstrates the utility of this compound as a tool in toxicological research to elucidate the bioactivation mechanisms of other substances. nih.gov
Computational and Theoretical Investigations of Mercaptosuccinic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for understanding the molecular and electronic structure of mercaptosuccinic acid. rsc.org DFT calculations allow for the accurate prediction of molecular properties and provide a framework for understanding the chemical reactivity of the molecule.
Analysis of Molecular Orbitals and Reactivity Descriptors
DFT studies have been employed to analyze the frontier molecular orbitals (FMOs) of this compound, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial in determining the molecule's reactivity. For instance, in the context of its use as a complexing agent in cyanide-free gold plating, DFT calculations revealed that the coordination capacity of the sulfur atom in MSA is significantly stronger than that of the oxygen atoms in the carboxyl groups. researchgate.netacs.org This is attributed to the composition of the molecular orbitals and is further supported by the analysis of reactivity descriptors such as condensed local softness and average local ionization energy. researchgate.netacs.org
The molecular electrostatic potential (MEP) of MSA, another key descriptor derived from DFT, indicates that electrophilic attacks, such as the approach of a gold cation (Au⁺), are directed towards the carbonyl oxygen atoms. researchgate.net Furthermore, fuzzy bond order analysis has been used to determine the stability of different coordination structures, showing that an S–Au–S coordination is the most stable form in a plating solution. researchgate.net
| Reactivity Descriptor | Finding for this compound | Reference |
| Frontier Molecular Orbitals (HOMO/LUMO) | The sulfur atom exhibits a much stronger coordination capacity than the oxygen atoms. | researchgate.netacs.org |
| Molecular Electrostatic Potential (MEP) | Electrophilic attack (e.g., by Au⁺) is directed towards the carbonyl oxygen atoms. | researchgate.net |
| Condensed Local Softness | Indicates the high reactivity of the sulfur atom. | researchgate.netacs.org |
| Average Local Ionization Energy | Supports the strong coordination ability of the sulfur atom. | researchgate.netacs.org |
| Fuzzy Bond Order | The S–Au–S coordination structure is predicted to be the most stable in solution. | researchgate.net |
Substrate Scope and Reactivity Prediction in Enzyme Systems
Computational studies have also explored the reactivity of this compound within enzymatic systems. DFT calculations have been used to predict the substrate scope and reactivity of MSA in enzymes like 3-mercaptopropionate (B1240610) dioxygenase (MDO). researchgate.net These studies help in understanding how the enzyme's active site accommodates and acts upon different substrates. By creating large, active-site cluster models, researchers can investigate the influence of the second-coordination sphere and specific amino acid residues on substrate positioning and enzymatic turnover. researchgate.net Such computational models are crucial for predicting whether a molecule like this compound can act as a substrate or an inhibitor for a particular enzyme, guiding further experimental work in enzyme engineering and drug design. researchgate.net
Molecular Docking Simulations for Enzyme Inhibition
Molecular docking is a computational technique extensively used to predict the binding orientation of a small molecule (ligand) to a protein's active site. nih.gov This method has been instrumental in studying the inhibitory potential of this compound and its derivatives against various enzymes, most notably Glutathione (B108866) Peroxidase 4 (GPx4).
Ligand-Protein Interaction Profiling (e.g., GPx4)
Molecular docking simulations have been employed to investigate this compound and its derivatives as potential inhibitors of GPx4, an enzyme implicated in ferroptosis, a form of programmed cell death relevant to cancer therapy. researchgate.netnih.gov These simulations predict how the ligand interacts with the amino acid residues in the active site of GPx4. nih.gov The binding affinity, often expressed as a binding energy (ΔG), and the root mean square deviation (RMSD) of the docked conformation are key parameters used to evaluate the potential of a compound as an inhibitor. nih.gov
In one study, derivatives of this compound were screened, and molecular docking simulations identified (2S)-2-[(Z)-3-phenylprop-2-enyl]sulfanylbutanedioic acid as a promising candidate with favorable binding characteristics to GPx4. researchgate.netnih.gov It is proposed that this compound and its derivatives act by competing with the natural substrate, glutathione (GSH), for binding to the enzyme's active site. nih.gov However, it is important to note that while some studies propose MSA as a direct GPx4 inhibitor, other research suggests it may not directly inhibit the purified enzyme but could have broader effects on cellular redox status. acs.orgresearchgate.netbohrium.com
| Enzyme Target | Ligand | Key Findings from Docking | Reference |
| Glutathione Peroxidase 4 (GPx4) | This compound derivatives | Competition with glutathione (GSH) for the active site. | nih.gov |
| Glutathione Peroxidase 4 (GPx4) | (2S)-2-[(Z)-3-phenylprop-2-enyl]sulfanylbutanedioic acid | Favorable binding energy and RMSD, indicating good potential as an inhibitor. | researchgate.netnih.gov |
Drug-Likeness Evaluation of Derivatives
In the process of discovering new drug candidates, computational methods are used to evaluate the "drug-likeness" of molecules. This involves assessing properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. nih.govaip.org For derivatives of this compound, these computational screens are crucial for filtering large compound libraries to identify candidates with desirable pharmacokinetic properties. nih.gov
In a study focused on GPx4 inhibitors, 688 derivatives of this compound were initially considered. researchgate.netnih.gov After applying Lipinski's Rule of Three and other pharmacological predictions to eliminate compounds with undesirable properties, only 49 were selected for further molecular docking analysis. nih.gov This highlights the importance of computational drug-likeness evaluation in streamlining the drug discovery process.
Conformational Analysis and Spectroscopic Property Prediction
Computational methods are also vital for understanding the three-dimensional structure (conformation) of this compound and for predicting its spectroscopic properties.
Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space. This is crucial as the molecule's conformation can significantly influence its physical, chemical, and biological properties. researchgate.net Computational techniques, including molecular mechanics and quantum mechanics, can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. For instance, the interaction of this compound with ions like Cd²⁺ has been shown to induce conformational changes in related molecules, which can be studied using a combination of spectroscopic and computational methods. researchgate.net
Furthermore, DFT calculations are widely used to predict various spectroscopic properties of molecules like this compound. This includes the prediction of vibrational spectra (infrared and Raman) and NMR chemical shifts. researchgate.net For example, DFT has been used to clarify the redshift observed in the UV-visible absorption spectrum when this compound forms a complex with Au(I) ions. researchgate.netrsc.orgrsc.org The accurate prediction of NMR chemical shifts using DFT, often in conjunction with machine learning models, is a powerful tool for structural elucidation and for understanding the electronic environment of the nuclei within the molecule. rsc.orgnih.govnrel.gov
| Spectroscopic Property | Computational Method | Key Application for this compound | Reference |
| UV-Visible Absorption | Time-Dependent DFT (TD-DFT) | Explanation of wavelength shifts upon complexation with metal ions (e.g., Au(I)). | researchgate.netrsc.orgrsc.org |
| Vibrational Spectra (IR/Raman) | DFT | Assignment of fundamental vibrations and understanding structural changes upon interaction. | researchgate.net |
| NMR Chemical Shifts | DFT (GIAO method) | Prediction of ¹H and ¹³C chemical shifts for structural confirmation and electronic analysis. | rsc.orgnih.govnrel.gov |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of this compound (MSA) at an atomic level. These theoretical studies provide profound insights into reaction pathways, transition states, and the nature of chemical bonding that are often difficult to discern through experimental methods alone.
One of the most detailed computational investigations focuses on the complexation of this compound with gold (I) ions, a reaction central to its application in cyanide-free immersion gold plating. researchgate.netrsc.orgrsc.org Quantum chemical calculations have been employed to identify the specific reaction sites on the MSA molecule and to understand the stability of the resulting complex. researchgate.netrsc.org These studies typically use the Gaussian 09 program, with the B3LYP functional and specific basis sets like LANL2DZ for gold and 6-311++G** for other atoms, to model the system accurately.
Frontier Molecular Orbital (FMO) Theory and Reaction Sites
FMO theory is crucial for predicting the reactivity of molecules. udel.edutaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron donation and acceptance capabilities. In the context of MSA's reaction with electrophiles like Au⁺, a high HOMO energy (E_HOMO) indicates a strong electron-donating ability, which is necessary for forming a coordination bond. rsc.org
Computational studies comparing MSA with other complexing agents reveal its distinct electronic properties. rsc.orgresearchgate.net Molecular electrostatic potential calculations suggest that the initial approach of the Au⁺ ion is towards the carbonyl (C=O) group of MSA. researchgate.netrsc.org However, a deeper analysis using FMO theory, condensed local softness, and fuzzy bond order analysis consistently indicates that the sulfur (S) atom has a much stronger coordination capacity than any other atom in the molecule. researchgate.netrsc.org This leads to the formation of a highly stable S-Au-S coordination structure in the plating solution. researchgate.netrsc.org
The calculated frontier orbital energies highlight the unique reactivity of MSA.
Table 1: Comparison of Frontier Molecular Orbital Energies for this compound and Other Complexing Agents
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound (MSA) | -7.15 | -0.89 | 6.26 |
| 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) | -8.01 | -0.15 | 7.86 |
| Aminomethylphosphonic acid (ATMP) | -6.94 | -0.41 | 6.53 |
| 5,5-dimethylhydantoin (DMH) | -8.11 | -0.58 | 7.53 |
Data sourced from a DFT study on complexing agents for gold plating. rsc.orgresearchgate.net
The significantly lower LUMO energy and energy gap (ΔE) for MSA compared to agents like HEDP suggest that it is more readily adsorbed onto a metal surface, which influences the reaction kinetics. rsc.org
Elucidation in Biochemical and Materials Science Contexts
Computational methods have also been applied to understand the reaction mechanisms of this compound in other fields.
Enzymatic Reactions: DFT studies have been used to explore the substrate scope of enzymes like 3-mercaptopropionate dioxygenase. These calculations predict the reactivity of 2-mercaptosuccinic acid within the enzyme's active site, providing insight into its potential as a substrate and the mechanism of its sulfoxidation. researchgate.netnih.gov The models show how differences in the enzyme's second-coordination sphere can alter substrate positioning and enzymatic turnover. researchgate.netnih.gov
Materials Science: In the development of functional materials, DFT calculations have clarified the adsorption mechanism of heavy metals by metal-organic frameworks (MOFs) modified with this compound. researchgate.netbohrium.com These studies confirmed that the sulfhydryl (-SH) group acts as the strongest binding site for ions like Hg(II) and Pb(II), elucidating the chelation and electrostatic interactions that drive the reaction. researchgate.netbohrium.com
Emerging Research Avenues and Future Directions for Mercaptosuccinic Acid
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
In the context of mercaptosuccinic acid, AI and ML can be leveraged in several ways:
Predictive Modeling: Machine learning models can be developed to predict the efficacy and potential toxicity of new drug candidates derived from or functionalized with this compound. By analyzing structure-activity relationships, these models can identify promising candidates for synthesis and further testing.
Materials Design: In materials science, ML can guide the design of new hybrid materials and nanostructures incorporating this compound. acs.org For instance, generative models could propose novel compositions of metal-organic frameworks (MOFs) or functionalized nanoparticles with optimized properties for specific applications, such as catalysis or sensing. researchgate.net
High-Throughput Screening: AI can accelerate the virtual screening of large chemical libraries to identify molecules that interact with specific biological targets. This is particularly relevant for discovering new therapeutic applications for this compound and its derivatives.
The use of generative models, such as variational autoencoders and generative adversarial networks, represents a promising frontier for designing materials with desired properties from the ground up. acs.org
Sustainable Production and Bioremediation Applications
The increasing demand for environmentally friendly chemical processes has spurred research into sustainable production methods and green applications for versatile compounds like this compound.
Sustainable Production: Current synthetic routes for this compound often involve multi-step chemical processes. google.com A key focus of future research is the development of greener, more efficient, and cost-effective production methods. This includes exploring biocatalytic and fermentation-based routes, which utilize microorganisms to convert renewable feedstocks into this compound. alibaba.com While research on the direct microbial production of MSA is ongoing, studies on similar compounds like succinic acid demonstrate the feasibility of such approaches. For example, Actinobacillus succinogenes has been used to produce succinic acid from biomass hydrolysates. researchgate.net The development of sustainable liquid-phase peptide synthesis methods also highlights a move towards greener chemistry where this compound can be used to capture and remove byproducts. rsc.org
Bioremediation Applications: this compound's ability to chelate heavy metals makes it a promising candidate for bioremediation. Its functional groups can bind to toxic metal ions, facilitating their removal from contaminated water and soil. Research has shown that this compound-functionalized materials can effectively adsorb heavy metals like mercury (Hg(II)) and lead (Pb(II)). researchgate.net For instance, a this compound-anchored metal-organic framework (MOF) demonstrated remarkable uptake capacity for both Pb(II) and Hg(II). researchgate.net Furthermore, the microbial degradation of this compound is an important area of study, with species like Variovorax paradoxus showing potential for breaking down this and other sulfur-containing organic compounds. nih.gov
| Sustainable Application | Research Focus | Key Findings |
| Green Synthesis | Development of biocatalytic and fermentation routes. | Use of microorganisms like Actinobacillus succinogenes for succinic acid production from biomass shows promise for similar compounds. researchgate.net |
| Bioremediation | Removal of heavy metals from contaminated environments. | MSA-functionalized MOFs show high adsorption capacity for lead and mercury. researchgate.net |
| Microbial Degradation | Understanding the breakdown of MSA in the environment. | Variovorax paradoxus is a promising species for the bioremediation of sulfur-containing compounds. nih.gov |
Novel Therapeutic Targets and Biomedical Interventions
The unique chemical properties of this compound have led to its exploration in a variety of novel therapeutic and biomedical applications. nih.gov
Enzyme Inhibition: this compound has been identified as an inhibitor of glutathione (B108866) peroxidase (GPX), an important antioxidant enzyme. nih.gov In certain cancers, such as chronic myeloid leukemia (CML) with the T315I mutation, targeting GPX1 with MSA has been shown to inhibit colony formation and induce apoptosis, suggesting a potential therapeutic strategy to overcome drug resistance. nih.gov
Nanozymes for Cancer Therapy: this compound-derived carbon quantum dots (MA-CQDs) have been developed as nanozymes with peroxidase-like activity. acs.org These nanozymes can convert endogenous hydrogen peroxide in the acidic tumor microenvironment into toxic hydroxyl radicals, leading to cancer cell death through a process called pyroptosis. acs.org This approach offers a tumor-specific therapy with minimal damage to healthy tissues. acs.org
Drug Delivery and Bioimaging: The ability of this compound to cap and stabilize quantum dots and nanoparticles makes it valuable for bioimaging and as a nanocarrier for drug delivery. nih.govscientificlabs.co.uk These functionalized nanoparticles can be designed to target specific cells or tissues, enhancing the efficacy of therapeutic agents. nih.gov
| Therapeutic Application | Mechanism of Action | Potential Impact |
| Cancer Therapy (CML) | Inhibition of glutathione peroxidase (GPX1). nih.gov | Overcoming drug resistance in specific cancer types. nih.gov |
| Tumor-Specific Therapy | Peroxidase-like activity of MA-CQDs generating reactive oxygen species. acs.org | Targeted destruction of cancer cells with high specificity. acs.org |
| Drug Delivery | Serves as a capping agent for nanocarriers. nih.gov | Enhanced delivery and targeting of therapeutic agents. nih.gov |
Advanced Sensing Platforms and Diagnostic Tools
The ability of this compound to functionalize the surface of nanoparticles has been extensively utilized in the development of advanced sensing platforms and diagnostic tools. scientificlabs.co.uk The thiol group allows for strong attachment to gold and silver nanoparticles, while the carboxylic acid groups provide sites for further modification or interaction with target analytes. scientificlabs.co.ukmdpi.com
Colorimetric Sensors: this compound-functionalized gold nanoparticles (AuNPs) have been used to create colorimetric sensors for the detection of various substances. mdpi.commdpi.com For example, a sensor for Fe(III) ions was developed based on the aggregation of MSA-capped AuNPs in the presence of the ion, leading to a visible color change. mdpi.com This system demonstrated high sensitivity and selectivity. mdpi.com
Fluorescent Sensors: MSA-coated gold nanoparticles have also been employed in fluorescent detection systems, such as for mercury. scientificlabs.co.uk Nonconjugated polymer nanoparticles synthesized with this compound have shown promise as ratiometric fluorescent sensors for mercury ions, offering a low detection limit. acs.org
Electrochemical and Piezoresistive Sensors: Self-assembled monolayers (SAMs) of this compound on electrode surfaces are used in electrochemical biosensors. researchgate.net Additionally, MSA-functionalized microcantilevers have been incorporated into piezoresistive sensors for the highly selective detection of mercury ions at picomolar concentrations. researchgate.net
| Sensor Type | Target Analyte | Detection Principle | Reported Detection Limit |
| Colorimetric (AuNPs) | Fe(III) ions | Aggregation of MSA-capped nanoparticles. mdpi.com | 23 ng/mL (instrumental) mdpi.com |
| Ratiometric Fluorescent (PNPs) | Mercury (Hg2+) ions | Aggregation-induced fluorescence changes. acs.org | 95 nM acs.org |
| Piezoresistive (Microcantilever) | Mercury (Hg2+) ions | Change in surface stress upon binding. researchgate.net | 0.81 pM/mL researchgate.net |
Hybrid Materials and Multifunctional Nanostructures Incorporating this compound
The incorporation of this compound into hybrid materials and multifunctional nanostructures has unlocked a wide range of applications, from catalysis to antimicrobial coatings. acs.orgmdpi.comnih.gov
Catalysis: Thiol-functionalized polymeric monoliths incorporating this compound have been used to support copper nanoparticles for catalytic applications, such as the reduction of o-nitrophenol. mdpi.com The carboxylic acid groups of MSA facilitate the chelation of metal ions, which are then reduced to form the catalytic nanoparticles. mdpi.com
Antimicrobial Materials: this compound has been used as a crosslinker to create chitosan (B1678972) hydrogels with improved mechanical properties. nih.govresearchgate.net These hydrogels can be further functionalized with antimicrobial agents like cinnamaldehyde (B126680) and silver nanoparticles, which bind to the thiol groups of MSA, creating promising materials for wound management and tissue repair. nih.govmdpi.com
Environmental Remediation: Multifunctional polymer nanoparticles synthesized with this compound have been developed for the simultaneous detection and removal of mercury ions from water. acs.org These nanoparticles exhibit a high absorption efficiency and can be regenerated and reused. acs.org
Clinical Translation Prospects and Challenges for this compound-Based Technologies
While this compound-based technologies show immense promise in preclinical research, their translation to clinical applications faces several hurdles.
Prospects:
Enhanced Drug Delivery: MSA-functionalized nanoparticles offer the potential for targeted drug delivery, which could improve therapeutic outcomes and reduce side effects for a variety of diseases, including cancer. researchgate.net
Advanced Diagnostics: The high sensitivity and selectivity of MSA-based sensors could lead to the development of rapid and reliable diagnostic tools for early disease detection. mdpi.comresearchgate.net
Novel Biomaterials: Hydrogels and coatings incorporating this compound have the potential to be used in a range of medical implants and devices, providing improved biocompatibility and antimicrobial properties. nih.govresearchgate.netaip.org
Challenges:
Biocompatibility and Toxicity: A thorough understanding of the long-term biocompatibility and potential toxicity of MSA-based nanomaterials is crucial for their safe clinical use. researchgate.net Comprehensive in vitro and in vivo toxicity assessments are required. researchgate.net
Scalability and Manufacturing: Developing scalable and cost-effective manufacturing processes for these complex nanomaterials that meet regulatory standards is a significant challenge. alibaba.com
Stability and Efficacy in Vivo: Ensuring the stability and maintaining the efficacy of these technologies in the complex biological environment of the human body is a major obstacle. researchgate.net The interaction of these materials with biological components can alter their function. aip.org
Regulatory Approval: Navigating the complex regulatory pathways for novel nanomedicines and medical devices is a lengthy and expensive process that requires extensive data on safety and efficacy.
Recent studies on metal-organic frameworks and nanoparticle-based therapeutics highlight the potential for clinical translation, but also underscore the need to address these challenges to realize the full therapeutic potential of this compound-based technologies. researchgate.net
Q & A
Q. What experimental methods are used to characterize MSA's coordination behavior with metal ions like Au(I)?
MSA’s coordination with Au(I) is studied using UV-Vis absorption spectroscopy and density functional theory (DFT) . UV-Vis analysis reveals a redshift (283 nm → ~300 nm) and increased absorbance upon Au(I) binding, attributed to reduced energy gaps between π and π* orbitals in MSA’s thiol-carboxylate structure . DFT calculations, including frontier molecular orbital (FMO) and fuzzy bond order (FBO) analyses, quantify coordination stability. For instance, S–Au–S coordination exhibits FBO values of 1.44–1.46, significantly higher than other ligands like DMH (1.14), confirming stronger Au(I) binding .
Q. How is MSA synthesized and purified for research applications?
MSA is synthesized via thiolation of malic acid, followed by purification using recrystallization or chromatography. Characterization involves FTIR (to confirm –SH and –COOH groups), NMR (for structural integrity), and elemental analysis . Purity (>97%) is validated via HPLC with UV detection at 210–220 nm, where retention times correlate with thiol-specific interactions .
Q. What analytical techniques are used to quantify MSA in biological or environmental samples?
Fluorimetry using MSA-capped quantum dots (QDs) is a common method. For example, CdTe QDs functionalized with MSA detect aminoglycosides via fluorescence quenching, with detection limits as low as 0.1 nM . Liquid chromatography-mass spectrometry (LC-MS) is also employed, leveraging MSA’s carboxyl-thiol motifs for selective ion pairing .
Advanced Research Questions
Q. How does MSA’s coordination chemistry enhance cyanide-free gold deposition in electronic materials?
MSA replaces cyanide by forming stable S–Au–S complexes in slightly acidic baths, preventing Au(I) disproportionation. Key metrics include:
- Open-circuit potential (OCP) : MSA extends the Au deposition plateau to ~250 s (vs. 75 s without complexants), indicating controlled reaction kinetics .
- Electrochemical stability : DFT confirms S atoms in MSA donate 85.7% of HOMO electron density to Au(I), reducing corrosion and improving coating uniformity (grain size: 20–50 nm) .
- Tafel tests : MSA-based coatings exhibit lower corrosion currents (e.g., 0.12 µA/cm²) compared to DMH (0.45 µA/cm²) .
Q. What computational strategies optimize MSA’s role in nanoparticle synthesis?
Condensed local softness (CLS) and average local ionization energy (ALIE) analyses guide MSA’s use as a capping agent. For example:
Q. How does MSA influence photocatalytic CO₂ reduction in Au-CeO₂ aerogels?
MSA’s –SH group reduces HAuCl₄ to Au nanoparticles (15–20 nm) embedded in CeO₂ frameworks. The resulting composite shows:
- Enhanced charge separation : Au NPs act as electron sinks, reducing recombination rates.
- Size-dependent activity : Smaller Au NPs (5–10 nm) increase CO yield by 40% due to higher surface area .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in MSA’s coordination stability across experimental and computational studies?
While DFT predicts S–Au–S as the most stable configuration (FBO: 1.46), some UV-Vis data suggest carboxylate involvement at high Au(I) concentrations. To address this:
- Perform titration experiments with incremental Au(I) additions, monitoring absorbance shifts.
- Use EXAFS to validate S–Au bond distances (theoretical: 2.3–2.5 Å) .
Q. Why do MSA-capped QDs exhibit variable fluorescence in RNA quantification?
Variability arises from pH-dependent –SH protonation. At pH > 7, deprotonated –SH enhances QD fluorescence, while acidic conditions (pH < 5) quench signals. Standardize buffers (e.g., PBS pH 7.4) and validate with zeta potential measurements .
Emerging Applications and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
